TMIO
Description
The exact mass of the compound 2,2,4-Trimethyl-2H-imidazole 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-1-oxidoimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGTNPXWSLRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC([N+](=C1)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327527 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136440-22-7 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Mitochondria-Targeted Nitrone Spin Traps
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mitochondria-targeted nitrone spin traps, focusing on the prominent examples of Mito-DEPMPO and Mito-DIPPMPO . While the specific term "TMIO spin trap" did not yield definitive results in scientific literature, it is plausible that it refers to this class of compounds designed to detect reactive oxygen species (ROS) specifically within mitochondria. This guide details their core principles, experimental applications, and the critical data associated with their use.
Introduction to Mitochondria-Targeted Spin Trapping
Mitochondria are primary sites of cellular ROS production, particularly the superoxide radical (O₂•⁻). Dysfunctional mitochondrial ROS generation is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging. The direct detection and quantification of these short-lived and highly reactive species in a specific subcellular compartment present a significant analytical challenge.
Spin trapping is a technique that utilizes a diamagnetic "spin trap" molecule to react with a transient free radical, forming a more stable paramagnetic "spin adduct." This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. Mitochondria-targeted spin traps are specifically engineered to accumulate within the mitochondrial matrix, enabling the selective capture and analysis of radicals at their primary site of production.
The most common strategy for mitochondrial targeting involves the conjugation of a nitrone spin trap to a lipophilic cation, typically a triphenylphosphonium (TPP⁺) moiety. The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix.
Core Compounds: Mito-DEPMPO and Mito-DIPPMPO
Two of the most well-characterized and effective mitochondria-targeted spin traps are Mito-DEPMPO and Mito-DIPPMPO. These are derivatives of the cyclic nitrone spin traps DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) and DIPPMPO (5-diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide), respectively.
Chemical Structure and Mechanism of Action
The core structure of these spin traps consists of a pyrroline-N-oxide ring, which is the reactive center for radical trapping. This is attached via a linker to a triphenylphosphonium cation, the mitochondria-targeting moiety.
The mechanism of superoxide trapping involves the addition of the superoxide radical to the carbon-nitrogen double bond of the nitrone ring, resulting in the formation of a stable nitroxide radical adduct. This adduct is then detectable by EPR spectroscopy.
Quantitative Data and Performance Comparison
The efficacy of a spin trap is determined by several factors, including its rate of reaction with the target radical, the stability of the resulting spin adduct, and its efficiency in reaching the target location. The following tables summarize key quantitative data for Mito-DEPMPO and Mito-DIPPMPO.
| Spin Trap | Superoxide Adduct Half-life (t½) | Mitochondrial Uptake (%) | Reference |
| Mito-DEPMPO | ~40 min | - | [1][2] |
| Mito-DIPPMPO | 73 min | 30% | [3][4] |
| Mito₁₀-DEPMPO | 22 min | 60% | [3] |
Table 1: Performance Characteristics of Mitochondria-Targeted Spin Traps. The half-life of the superoxide adduct is a critical parameter for detection, with longer half-lives allowing for more robust and sensitive measurements. Mitochondrial uptake efficiency determines the concentration of the spin trap at the site of radical production. Mito₁₀-DEPMPO, with a longer carbon linker, demonstrates higher mitochondrial accumulation.[1][2][3][4]
| Spin Trap Adduct | aN (G) | aHβ (G) | aP (G) | Reference |
| Mito-DEPMPO-OOH | 12.9 | 12.1 | 53.4 | [5] |
| DEPMPO-OOH | 13.2 | 10.1 | 49.8 | [5] |
| Mito-DIPPMPO-OOH | 12.8 | 11.7 | 52.7 | [3] |
Table 2: Hyperfine Coupling Constants for Superoxide Adducts. The hyperfine coupling constants (a-values) are determined from the EPR spectrum and are characteristic of the trapped radical and the spin trap used. These values are crucial for the unambiguous identification of the radical species. The values for the nitrogen (aN), β-hydrogen (aHβ), and phosphorus (aP) nuclei are presented in Gauss (G).[3][5]
Experimental Protocols
The following sections provide a generalized workflow for the use of mitochondria-targeted spin traps in research.
Synthesis of Mitochondria-Targeted Spin Traps
The synthesis of Mito-DEPMPO and its analogs is a multi-step process. A general synthetic scheme is outlined below.
A detailed protocol for the synthesis of Mito-DEPMPO has been described in the literature and involves the following key steps[1][6]:
-
Michael Addition: Reaction of a nitrophosphonate with 2(5H)-furanone to yield a nitrofuranone.
-
Reduction: Reduction of the nitrofuranone using diisobutylaluminium hydride (DIBAL-H) to form a hemiacetal.
-
Reductive Cyclization: Cyclization of the hemiacetal in the presence of zinc dust and ammonium chloride to afford the DEPMPO nitrone core.
-
Activation: Activation of the hydroxyl group on the DEPMPO core using N,N'-disuccinimidyl carbonate (DSC) to create an NHS-ester.
-
Coupling: Coupling of the NHS-DEPMPO with (2-aminoethyl)triphenylphosphonium bromide to yield the final Mito-DEPMPO product.
Isolation of Mitochondria
A crucial step for in vitro studies is the isolation of functional mitochondria from cells or tissues.
A typical protocol for mitochondrial isolation involves[6]:
-
Homogenization: Homogenize minced tissue in a suitable buffer (e.g., H-medium: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.0, 2 mM EDTA) supplemented with protease inhibitors.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 2000 x g) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Washing and Purification: Wash the mitochondrial pellet with fresh buffer. For higher purity, the pellet can be resuspended and layered on a sucrose gradient followed by centrifugation.
-
Resuspension: Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments. The protein concentration should be determined using a standard assay (e.g., Lowry method).
EPR Spectroscopy for Superoxide Detection
The following is a general protocol for detecting mitochondrial superoxide using a mitochondria-targeted spin trap and EPR spectroscopy.
-
Sample Preparation:
-
In a suitable reaction buffer, combine the isolated mitochondria, a respiratory substrate to induce superoxide production (e.g., succinate), and the mitochondria-targeted spin trap (e.g., 50 mM Mito-DEPMPO).
-
A control experiment without the respiratory substrate should be performed to establish a baseline.
-
-
EPR Measurement:
-
Transfer the reaction mixture to a suitable EPR sample tube (e.g., a flat cell or capillary tube).
-
Place the sample in the EPR spectrometer.
-
Acquire the EPR spectrum. Typical instrument settings may include:
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1 G
-
Time Constant: 81.92 ms
-
Sweep Width: 140 G
-
Scan Time: 60 s
-
Number of Scans: 10
-
-
-
Data Analysis:
-
The resulting EPR spectrum should be analyzed to identify the characteristic signal of the spin adduct.
-
The hyperfine coupling constants can be determined from the spectrum and compared to known values to confirm the identity of the trapped radical.
-
The intensity of the EPR signal is proportional to the concentration of the spin adduct, which in turn reflects the rate of superoxide production.
-
Signaling Pathways and Experimental Logic
Mitochondria-targeted spin traps are instrumental in elucidating the role of mitochondrial ROS in various signaling pathways.
The use of mitochondria-targeted spin traps allows researchers to specifically probe the involvement of mitochondrial ROS in these processes. For example, by treating cells with a particular stimulus and then using a mitochondria-targeted spin trap, one can determine if that stimulus leads to an increase in mitochondrial superoxide production. This information is critical for understanding the molecular mechanisms of disease and for the development of targeted therapies.
Conclusion
Mitochondria-targeted nitrone spin traps, such as Mito-DEPMPO and Mito-DIPPMPO, are powerful tools for the specific detection and characterization of reactive oxygen species within mitochondria. Their use in conjunction with EPR spectroscopy provides researchers with a direct method to investigate the role of mitochondrial oxidative stress in health and disease. The data and protocols presented in this guide offer a foundation for the successful application of these advanced techniques in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Mito-DEPMPO synthesized from a novel NH2-reactive DEPMPO spin trap: a new and improved trap for the detection of superoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. MITOCHONDRIA TARGETED SPIN TRAPS: SYNTHESIS, SUPEROXIDE SPIN TRAPPING AND MITOCHONDRIAL UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted spin traps: synthesis, superoxide spin trapping, and mitochondrial uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 2,2,4-Trimethyl-2H-imidazole-1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-2H-imidazole-1-oxide, also known as TMIO, is a heterocyclic compound with the chemical formula C₆H₁₀N₂O. It belongs to the class of imidazole N-oxides, which are valued for their diverse applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2,2,4-Trimethyl-2H-imidazole-1-oxide, with a particular focus on its role as a spin trapping agent for the detection and characterization of reactive free radicals.
Physicochemical Properties
Currently, detailed physicochemical data for 2,2,4-Trimethyl-2H-imidazole-1-oxide is limited in publicly available literature. The table below summarizes the existing information. Further experimental determination of properties such as boiling point, pKa, and comprehensive spectral data is required for a complete profile of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| CAS Number | 136440-22-7 | [1] |
| Melting Point | 32-36 °C | [1] |
| Appearance | Not specified | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not specified | |
| LD50 | Not available |
Synthesis
A potential synthetic approach could involve the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of 2,2,4-Trimethyl-2H-imidazole-1-oxide.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,2,4-Trimethyl-2H-imidazole-1-oxide are not currently available in the public domain. For researchers synthesizing this compound, the following characterization techniques would be essential for confirming its structure and purity:
-
¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-oxide bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Applications
The primary documented application of 2,2,4-Trimethyl-2H-imidazole-1-oxide is in the field of free radical biology and chemistry as a spin trapping agent .
Spin Trapping
Spin trapping is an experimental technique that utilizes a "spin trap" molecule to react with and stabilize short-lived, highly reactive free radicals, forming a more stable radical product known as a "spin adduct." This spin adduct can then be detected and characterized using Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy.
2,2,4-Trimethyl-2H-imidazole-1-oxide (this compound) has been shown to be an effective spin trap for a variety of biologically relevant free radicals.
Caption: General mechanism of spin trapping using 2,2,4-Trimethyl-2H-imidazole-1-oxide.
Experimental Protocol: Spin Trapping of Hydroxyl Radicals
The following provides a generalized protocol for the use of 2,2,4-Trimethyl-2H-imidazole-1-oxide in a typical spin trapping experiment to detect hydroxyl radicals (•OH), a highly reactive oxygen species implicated in cellular damage.
Materials:
-
2,2,4-Trimethyl-2H-imidazole-1-oxide (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fenton reagent components:
-
Iron(II) sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
-
ESR spectrometer and appropriate quartz flat cell or capillary tube
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in PBS. The final concentration in the reaction mixture typically ranges from 10 to 100 mM.
-
Prepare fresh solutions of FeSO₄ and H₂O₂ in deoxygenated PBS.
-
-
Reaction Mixture Assembly:
-
In an ESR-compatible container, combine the PBS, the this compound stock solution, and the FeSO₄ solution.
-
To initiate the generation of hydroxyl radicals, add the H₂O₂ solution to the mixture. The final volume will depend on the requirements of the ESR spectrometer.
-
-
ESR Spectroscopy:
-
Immediately after adding H₂O₂, thoroughly mix the solution and transfer it to the ESR flat cell or capillary tube.
-
Place the sample in the cavity of the ESR spectrometer.
-
Record the ESR spectrum. Typical instrument settings for detecting nitroxide spin adducts are:
-
Microwave frequency: ~9.5 GHz (X-band)
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100 G
-
Center field: ~3400 G
-
Time constant and sweep time should be optimized for signal-to-noise ratio.
-
-
-
Data Analysis:
-
The resulting ESR spectrum should be analyzed for the characteristic hyperfine splitting pattern of the this compound-OH spin adduct. The g-value and hyperfine splitting constants (aN and aH) are used to identify the trapped radical.
-
Caption: Experimental workflow for hydroxyl radical spin trapping with this compound.
Conclusion
2,2,4-Trimethyl-2H-imidazole-1-oxide is a valuable tool for the study of free radical chemistry and biology, primarily through its application as a spin trapping agent. While there is a need for more comprehensive characterization of its physicochemical properties and a standardized, detailed synthesis protocol, its utility in detecting and identifying reactive radical species is evident. This guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting the current knowledge and potential research avenues for this intriguing molecule. Further investigation into its biological effects and potential therapeutic applications may also be a promising area of future research.
References
An In-depth Technical Guide to 4-Iodoacetamido-TEMPO for the Study of Free Radical-Mediated Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free radicals, highly reactive species with unpaired electrons, are integral to a myriad of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer and neurodegenerative disorders. The ability to detect and quantify free radicals and their effects on biomolecules is paramount for understanding their roles and for the development of novel therapeutics.
This technical guide focuses on 4-(2-Iodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy , a stable nitroxide free radical commonly referred to as 4-Iodoacetamido-TEMPO . While the user-specified acronym "TMIO" is not standard in the literature, 4-Iodoacetamido-TEMPO is the most plausible corresponding compound. This molecule is a powerful tool for investigating the impact of free radicals, primarily through its application as a spin label in a technique known as site-directed spin labeling (SDSL).
The iodoacetamide functional group allows for the specific covalent labeling of sulfhydryl groups, most notably on cysteine residues within proteins. Once attached, the paramagnetic TEMPO moiety acts as a reporter, providing detailed information about the local environment, conformation, and dynamics of the labeled protein through Electron Paramagnetic Resonance (EPR) spectroscopy. This approach is particularly valuable for studying changes in protein structure and function induced by oxidative stress and for probing the redox state of specific cysteine residues involved in cellular signaling pathways.
This guide will provide a comprehensive overview of 4-Iodoacetamido-TEMPO, including its synthesis, the principles of its application, detailed experimental protocols, and its utility in drug development.
Physicochemical Properties and Synthesis
A thorough understanding of the properties and synthesis of 4-Iodoacetamido-TEMPO is essential for its effective application.
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₀IN₂O₂ | [1] |
| Molecular Weight | 339.19 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Melting Point | 114-117 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| CAS Number | 25713-24-0 | [1] |
Synthesis of 4-Iodoacetamido-TEMPO
The synthesis of 4-Iodoacetamido-TEMPO typically starts from the commercially available precursor, 4-amino-2,2,6,6-tetramethylpiperidine. The process involves a two-step reaction:
-
Acetylation and Oxidation to 4-Acetamido-TEMPO: The initial amine is first acetylated using acetic anhydride. The resulting acetamide is then oxidized to the stable nitroxyl radical, 4-acetamido-TEMPO, using hydrogen peroxide in the presence of a catalyst like sodium tungstate.[2][3]
A detailed, multi-step synthesis for the precursor, 4-amino-TEMPO, is outlined in the literature, starting from 2,2,6,6-tetramethylpiperidine.[5]
Mechanism of Action: Site-Directed Spin Labeling (SDSL)
The primary application of 4-Iodoacetamido-TEMPO in the context of free radical research is as a site-directed spin label. This technique allows for the investigation of protein structure and dynamics, which can be altered by free radical-induced oxidative stress.
The core principle of SDSL using this compound is the specific covalent modification of cysteine residues. The iodoacetamide group reacts with the sulfhydryl group of a cysteine, forming a stable thioether bond.[6] This reaction is most efficient at a pH of 8-8.5, where the thiol group is sufficiently deprotonated.[6]
Once the spin label is attached to a specific site on a protein, the paramagnetic nitroxide group provides a sensitive probe of its local environment. The EPR spectrum of the nitroxide radical is highly dependent on its rotational mobility. Therefore, changes in the protein's conformation, dynamics, or interactions with other molecules will be reflected in the EPR spectrum. This allows researchers to study:
-
Conformational changes: Alterations in protein folding and structure.
-
Solvent accessibility: The degree to which the labeled site is exposed to the solvent.
-
Inter-residue distances: By labeling two sites on a protein, the distance between them can be measured.
In the context of free radical biology, 4-Iodoacetamido-TEMPO can be used to probe the redox state of specific cysteine residues, which are known to be targets of reactive oxygen species (ROS) and play a crucial role in redox signaling.[7][8]
Experimental Protocols
Protein Labeling with 4-Iodoacetamido-TEMPO
This protocol is a general guideline for the covalent labeling of a cysteine residue in a protein with 4-Iodoacetamido-TEMPO.
Materials:
-
Purified protein with a single accessible cysteine residue.
-
4-Iodoacetamido-TEMPO
-
Labeling buffer (e.g., PBS buffer, pH 7.4, adjusted to pH 8.3 with sodium bicarbonate solution)
-
Anhydrous, amine-free DMSO or DMF
-
Reducing agent (e.g., DTT), if necessary to ensure the target cysteine is reduced.
-
Size-exclusion chromatography column for removing excess spin label.
Procedure:
-
Protein Preparation: If the protein has been stored with a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column. The protein concentration should be in the low millimolar range.
-
Spin Label Stock Solution: Prepare a stock solution of 4-Iodoacetamido-TEMPO (e.g., 10-50 mM) in anhydrous DMSO or DMF. This should be prepared fresh immediately before use, as iodoacetamide solutions can be unstable. Protect the solution from light.
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the 4-Iodoacetamido-TEMPO stock solution to the protein solution.
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the cysteine residue. The progress of the labeling can be monitored by EPR or mass spectrometry.
-
-
Removal of Excess Spin Label: After the incubation period, it is crucial to remove the unreacted spin label. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-25). The protein-containing fractions can be identified by their color (if the protein is colored) or by monitoring the absorbance at 280 nm. The removal of the free spin label can be confirmed by EPR, as the free label gives a sharp, three-line spectrum, while the protein-bound label gives a broader spectrum.
-
Verification of Labeling: The extent of labeling can be determined by EPR spectroscopy by comparing the integrated signal of the labeled protein to a standard of known concentration. Mass spectrometry can also be used to confirm the covalent modification of the protein.
EPR Spectroscopy
The labeled protein sample is loaded into a capillary tube and placed in the EPR spectrometer. The EPR spectrum provides information about the mobility of the spin label, which in turn reflects the dynamics of the protein at the labeled site. A highly mobile spin label will give a sharp, three-line spectrum, while a restricted or immobilized label will result in a broader, more complex spectrum.
Visualization of Workflows and Principles
General Workflow for Site-Directed Spin Labeling
Caption: Workflow for site-directed spin labeling of proteins with 4-Iodoacetamido-TEMPO.
Principle of Cysteine Modification in Redox Signaling
Caption: Probing cysteine oxidation states in redox signaling with 4-Iodoacetamido-TEMPO.
Applications in Drug Development
The study of free radical biology and oxidative stress is crucial in numerous therapeutic areas. 4-Iodoacetamido-TEMPO, through its application in SDSL-EPR, can be a valuable tool in the drug development pipeline:
-
Target Validation: By elucidating the conformational changes in a target protein upon ligand binding or under oxidative stress, this technique can help validate its role in a disease pathway.
-
Mechanism of Action Studies: For drugs that modulate the redox state of a cell, 4-Iodoacetamido-TEMPO can be used to identify the specific protein targets and the nature of their modification.
-
Screening for Modulators of Protein Conformation: SDSL-EPR can be used to screen for compounds that induce or inhibit specific conformational changes in a target protein.
-
Understanding Drug-Induced Oxidative Stress: Some drugs can cause off-target effects by inducing oxidative stress. This spin label can help to identify the proteins that are affected, providing insights into the mechanisms of toxicity.
Limitations and Considerations
While 4-Iodoacetamido-TEMPO is a powerful tool, there are several limitations and considerations to keep in mind:
-
Specificity: While iodoacetamide is relatively specific for cysteine, it can also react with other nucleophilic residues such as histidine and methionine, particularly at higher pH and longer reaction times.
-
Probe-Induced Perturbations: The attachment of the spin label, which is a bulky group, can potentially perturb the local protein structure and dynamics. It is important to use control experiments to assess the impact of the label.
-
Requirement for Cysteine: The protein of interest must have an accessible cysteine residue at the site of interest. If not, site-directed mutagenesis is required to introduce one, which may also affect the protein's properties.
-
Interpretation of EPR Spectra: The analysis and interpretation of EPR spectra, particularly for complex systems, require specialized expertise and software.
Conclusion
4-Iodoacetamido-TEMPO is a versatile and powerful spin label for the investigation of free radical-mediated processes in biological systems. Its ability to specifically label cysteine residues allows for detailed studies of protein conformation, dynamics, and redox state using EPR spectroscopy. For researchers and drug development professionals, this compound provides a unique window into the molecular consequences of oxidative stress and the mechanisms of redox signaling, ultimately aiding in the discovery and development of new therapeutic agents. While its direct application as a spin trap for small, transient free radicals is not well-documented, its utility in probing the effects of these radicals on protein structure and function is well-established and continues to be a valuable technique in the field of free radical biology.
References
- 1. 4-(2-Iodoacetamido)-TEMPO free radical 25713-24-0 [sigmaaldrich.com]
- 2. 4-Acetamido-TEMPO - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1,3-Trimethylisoindole N-oxide (TMINO) Spin Trapping
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spin trapping agent 1,1,3-trimethylisoindole N-oxide (TMINO). It details its mechanism of action, experimental protocols for its use, and the quantitative parameters of its radical adducts, offering valuable insights for researchers in free radical biology and pharmacology.
Introduction to TMINO: A Selective Spin Trap
1,1,3-Trimethylisoindole N-oxide (TMINO) is a nitrone-based spin trap developed for the detection and characterization of short-lived free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy. A key feature of TMINO is its remarkable selectivity. It efficiently traps hydroxyl (•OH), formyl (•CHO), and various carbon-centered radicals, while notably being unreactive towards superoxide radicals (O₂•⁻). This selectivity makes TMINO a valuable tool for distinguishing between different reactive oxygen species (ROS) in complex biological systems. Furthermore, TMINO and its resulting radical adducts exhibit enhanced stability and produce EPR spectra with narrow line-widths, facilitating clearer signal detection and interpretation compared to some other commonly used spin traps.
Mechanism of TMINO Spin Trapping
Like other nitrone spin traps, the fundamental mechanism of TMINO involves the addition of a transient free radical (R•) across the carbon-nitrogen double bond of the nitrone functionality. This reaction forms a more stable and persistent nitroxide radical adduct. The unpaired electron in this adduct is sufficiently delocalized to be readily detected by EPR spectroscopy. The characteristic hyperfine splitting patterns of the EPR spectrum provide information about the type of radical that was trapped.
The general reaction can be depicted as follows:
Caption: General mechanism of TMINO spin trapping.
Quantitative Data: EPR Spectral Parameters of TMINO Adducts
The identification of the trapped radical is achieved by analyzing the hyperfine coupling constants (hfcs) of the resulting nitroxide adduct's EPR spectrum. The following table summarizes the reported hyperfine splitting constants for various TMINO radical adducts.
| Trapped Radical | Radical Source | Solvent | aN (G) | aH (G) | Other Splittings (G) | g-value | Reference |
| •OH | Fenton Reaction (FeSO₄/H₂O₂) | H₂O | 14.2 | 7.1 | - | 2.0061 | [1] |
| •CH(OH)CH₃ | Fenton Reaction + Ethanol | H₂O | 14.6 | 7.3 | aH(β) = 2.4 | 2.0061 | [1] |
| •CH₂OH | Fenton Reaction + Methanol | H₂O | 14.7 | 7.3 | aH(β) = 3.6 | 2.0061 | [1] |
| •C(O)H | Fenton Reaction + Formaldehyde | H₂O | 14.8 | 7.4 | aH(β) = 1.2 | 2.0061 | [1] |
| •CH₃ | Fenton Reaction + DMSO | H₂O | 15.0 | 7.5 | aH(β) = 0.9 | 2.0061 | [1] |
| •C(CH₃)₃ | Photolysis of di-tert-butyl peroxide | Benzene | 14.9 | - | - | 2.0062 | [2] |
| •C₆H₅ | Benzoyl peroxide thermolysis | Benzene | 14.1 | - | aH(ortho)=2.7, aH(meta)=0.9, aH(para)=2.7 | 2.0059 | [2] |
| •C(O)OC(CH₃)₃ | Photolysis of di-tert-butyl peroxyoxalate | Benzene | 13.6 | - | - | 2.0063 | [2] |
Note: Hyperfine coupling constants (a) are given in Gauss (G).
Experimental Protocols
Synthesis of 1,1,3-Trimethylisoindole N-oxide (TMINO)
A detailed, step-by-step synthesis protocol for TMINO can be found in the supplementary information of the primary literature describing this spin trap. A general overview of the synthesis is as follows:
Caption: Simplified workflow for the synthesis of TMINO.
General Protocol for Spin Trapping with TMINO
The following provides a general workflow for a typical spin trapping experiment using TMINO. The specific concentrations and incubation times may need to be optimized depending on the biological system and the expected radical generation rate.
Caption: Experimental workflow for TMINO spin trapping.
Detailed Methodologies for Key Experiments:
-
Radical Generation (Fenton Reaction for •OH):
-
Prepare a stock solution of 10 mM FeSO₄ in deionized water.
-
Prepare a stock solution of 10 mM H₂O₂ in deionized water.
-
In an EPR tube, mix the sample, TMINO (final concentration 10-50 mM), and FeSO₄ (final concentration 1 mM).
-
Initiate the reaction by adding H₂O₂ (final concentration 1 mM).
-
Immediately place the tube in the EPR spectrometer and begin recording spectra.
-
-
EPR Spectrometer Settings (Typical):
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Sweep Time: 60-120 s
-
Number of Scans: 1-10 (for signal averaging)
-
Temperature: Room temperature
-
Signaling Pathways and Logical Relationships
The primary utility of TMINO in studying signaling pathways lies in its ability to selectively detect hydroxyl radicals, which are implicated in various pathological processes, including inflammation, neurodegeneration, and ischemia-reperfusion injury. By using TMINO, researchers can investigate the role of •OH in these pathways without the confounding signals from superoxide.
Caption: Role of TMINO in elucidating •OH-mediated signaling.
Conclusion
TMINO is a powerful and selective spin trap for the detection of hydroxyl and carbon-centered free radicals. Its enhanced adduct stability and the narrow line-widths of its EPR spectra make it a superior choice in many experimental contexts. The lack of reactivity with superoxide is a significant advantage for dissecting the specific roles of different ROS in biological and pathological processes. This guide provides the foundational knowledge for the effective application of TMINO in free radical research. For more specific applications and advanced techniques, consulting the primary literature is recommended.
References
An In-depth Technical Guide to the Reaction of 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (TMIO) with Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species implicated in a wide range of pathophysiological processes. Its high reactivity makes it a key target for therapeutic intervention. This technical guide explores the predicted reaction between 2,2,6,6-tetramethyl-4-iodo-1-oxopiperidinium (TMIO), an oxoammonium cation, and peroxynitrite. While direct experimental data on this specific reaction are limited in publicly accessible literature, this document extrapolates from the well-established chemistry of related nitroxides, oxoammonium salts, and their interactions with peroxynitrite to provide a detailed overview of the expected reaction mechanisms, kinetics, and products. This guide also presents hypothetical experimental protocols for studying this reaction and summarizes relevant quantitative data from analogous systems to serve as a foundational resource for researchers in this field.
Introduction to this compound and Peroxynitrite
1.1. 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (this compound)
This compound is a member of the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. Specifically, it is an oxoammonium cation, which is the one-electron oxidized form of the corresponding nitroxide radical. These compounds are known for their roles as potent and selective oxidizing agents in organic synthesis. The presence of the iodine atom at the 4-position of the piperidine ring is expected to influence the steric and electronic properties of the molecule, potentially modulating its reactivity.
1.2. Peroxynitrite (ONOO⁻)
Peroxynitrite is a strong oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1] Under physiological conditions, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH, pKa ≈ 6.8).[2] Peroxynitrous acid is unstable and can undergo homolysis to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, or it can rearrange to form nitrate (NO₃⁻).[3] Peroxynitrite can also react directly with various biological molecules, including thiols, metal centers, and carbon dioxide.[1][2]
Predicted Reaction of this compound with Peroxynitrite
Based on the known chemistry of oxoammonium cations and peroxynitrite, the reaction between this compound and peroxynitrite is anticipated to proceed through a complex mechanism involving both direct reaction and interactions with peroxynitrite decomposition products.
2.1. Direct Reaction
As a potent oxidant, the this compound cation is expected to react directly with the peroxynitrite anion. This reaction would likely involve the reduction of the oxoammonium cation back to its corresponding nitroxide radical, 4-iodo-TEMPO, and the oxidation of peroxynitrite.
2.2. Reaction with Peroxynitrite Decomposition Products
The nitroxide precursor to this compound, 4-iodo-TEMPO, is predicted to react with the radical decomposition products of peroxynitrous acid, namely •OH and •NO₂. Nitroxides are known to react with nitrogen dioxide and carbonate radicals at high rate constants.[4]
The following diagram illustrates the predicted interconnected reactions:
Caption: Predicted reaction pathways of this compound with peroxynitrite.
Quantitative Data from Analogous Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| TEMPOL + •NO₂ | > 1 x 10⁸ | 7.4 | RT | [4] |
| TEMPOL + CO₃•⁻ | > 1 x 10⁸ | 7.4 | RT | [4] |
| Mercaptoethylguanidine + Peroxynitrite | 1900 ± 64 | 7.4 | 37 | [5] |
| Cysteine + Peroxynitrite | 5900 | 7.4 | 37 | [1] |
| Bovine Serum Albumin (thiol) + Peroxynitrite | 2800 | 7.4 | 37 | [1] |
Note: "RT" denotes room temperature.
Experimental Protocols
The following are proposed, detailed methodologies for key experiments to investigate the this compound-peroxynitrite reaction.
4.1. Synthesis of 4-iodo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-iodo-TEMPO)
A plausible synthesis for 4-iodo-TEMPO would be analogous to the preparation of other 4-substituted TEMPO derivatives. A common starting material is 4-hydroxy-TEMPO.
-
Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO), iodine, triphenylphosphine, imidazole, dichloromethane.
-
Procedure:
-
Dissolve 4-hydroxy-TEMPO, triphenylphosphine, and imidazole in dichloromethane.
-
Add a solution of iodine in dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-TEMPO.
-
4.2. Synthesis of 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (this compound) Salt
The synthesis of the this compound salt can be adapted from established procedures for preparing other oxoammonium salts, such as "Bobbitt's salt".[6][7]
-
Materials: 4-iodo-TEMPO, tetrafluoroboric acid (HBF₄), sodium hypochlorite (bleach), sodium tetrafluoroborate (NaBF₄), water.
-
Procedure:
-
Suspend 4-iodo-TEMPO in water.
-
Add an aqueous solution of HBF₄.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise.
-
Add sodium tetrafluoroborate to aid in the precipitation of the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the this compound tetrafluoroborate salt.
-
4.3. Generation of Peroxynitrite
A standard method for generating peroxynitrite in the laboratory involves the reaction of acidified hydrogen peroxide with sodium nitrite.[5]
-
Materials: Hydrogen peroxide (H₂O₂), sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
Rapidly mix a solution of NaNO₂ with an acidic solution of H₂O₂ in a quenched-flow reactor.
-
Immediately quench the reaction with a solution of NaOH.
-
The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline solution (ε₃₀₂ = 1670 M⁻¹cm⁻¹).
-
4.4. Studying the this compound-Peroxynitrite Reaction
-
Stopped-Flow Spectrophotometry: To determine the kinetics of the direct reaction, solutions of this compound and peroxynitrite can be rapidly mixed in a stopped-flow apparatus. The reaction can be monitored by observing the change in absorbance at wavelengths characteristic of the reactants and products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify the products of the reaction.[8] A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier) can be used. Detection can be achieved using a UV-Vis detector.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the technique of choice for detecting and quantifying the nitroxide radical (4-iodo-TEMPO) that would be formed from the reduction of this compound.
The following diagram outlines a general experimental workflow for studying this reaction:
Caption: Experimental workflow for studying the this compound-peroxynitrite reaction.
Signaling Pathways and Therapeutic Implications
Peroxynitrite is a key mediator in various signaling pathways, often leading to cellular damage and dysfunction through the nitration of tyrosine residues on proteins.[1] By reacting with peroxynitrite or its radical decomposition products, this compound or its precursor nitroxide could potentially mitigate these downstream effects.
The following diagram depicts a simplified signaling cascade initiated by peroxynitrite and the potential point of intervention by a peroxynitrite scavenger.
Caption: Peroxynitrite signaling and potential intervention by this compound.
The ability of this compound and related compounds to modulate peroxynitrite reactivity suggests their potential as therapeutic agents in diseases associated with nitroxidative stress, such as inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. Further research into the specific reaction of this compound with peroxynitrite is warranted to fully elucidate its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the reaction between this compound and peroxynitrite. By leveraging the known chemistry of similar compounds, we have outlined the expected reaction mechanisms, provided relevant quantitative data from analogous systems, and detailed hypothetical experimental protocols for future research. The potential for this compound and its related nitroxide to scavenge peroxynitrite and its reactive decomposition products highlights a promising avenue for the development of novel therapeutics targeting nitroxidative stress. Direct experimental investigation is now required to validate these predictions and fully characterize this intriguing chemical interaction.
References
- 1. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. GC-MS and HPLC methods for peroxynitrite (ONOO− and O15NOO−) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - Analyst (RSC Publishing) [pubs.rsc.org]
TMIO chemical structure and synthesis
An In-Depth Technical Guide to 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO)
Introduction
2,2,4-Trimethyl-2H-imidazole-1-oxide, commonly referred to as this compound, is a heterocyclic nitrone that serves as a highly effective spin trapping agent.[1] Spin traps are crucial tools in the fields of chemistry, biology, and medicine for the detection and identification of transient free radical species. This compound is particularly noted for its selectivity, low toxicity, and cell permeability, making it a valuable probe for investigating oxidative stress and radical-mediated processes in biological systems.[1] This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound, along with a general protocol for its application in free radical detection via electron paramagnetic resonance (EPR) spectroscopy.
Chemical Structure and Properties
This compound is a cyclic nitrone with a molecular formula of C₆H₁₀N₂O.[1][2] The core of the molecule is a 2H-imidazole ring with a nitrogen atom oxidized to an N-oxide. This N-oxide functional group is the active site for trapping free radicals. The imidazole ring is substituted with three methyl groups at positions 2 and 4, which contribute to the stability of the resulting spin adduct.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,4-Trimethyl-2H-imidazole-1-oxide |
| Common Name | This compound |
| CAS Number | 136440-22-7[1][2] |
| SMILES | CC1=NC(C)(C)N=C1[O-] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [1][2] |
| Molecular Weight | 126.16 g/mol | [2] |
| Melting Point | 32-36 °C | [2] |
| Purity | ≥98% | [1] |
Proposed Synthesis of this compound
The key steps in this proposed synthesis would be:
-
Formation of the 1,2-diimine precursor: This would likely start from a suitable 1,2-dicarbonyl compound which is then reacted with an amine to form the diimine.
-
Reaction with an appropriate oxime: The diimine is then reacted with an oxime. The structure of the oxime determines the substituent at the C-2 position of the imidazole ring.[3]
-
Cyclization and Oxidation: The reaction proceeds to form the imidazole 1-oxide ring system.
A potential specific pathway could involve the condensation of a substituted glyoxal with an amine, followed by cyclization with an acetone oxime derivative, though the exact reagents and conditions would require experimental optimization.
Mechanism of Action: Spin Trapping
The primary application of this compound is as a spin trap for detecting short-lived, highly reactive free radicals.[1] The nitrone group of this compound reacts with a free radical (R•) to form a stable and persistent nitroxide radical adduct.[4] This spin adduct is significantly more stable than the initial free radical, allowing for its detection and characterization using electron paramagnetic resonance (EPR) spectroscopy.[4][5]
The information obtained from the EPR spectrum of the spin adduct, such as hyperfine splitting constants, can help to identify the structure of the original trapped radical.[4]
References
- 1. ethz.ch [ethz.ch]
- 2. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazole 1-oxides from 1,2-diimines | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of a mitochondria-targeted spin trap using a novel Parham-type cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Imidazole-Based Spin Traps: An In-Depth Technical Guide to Their Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient and highly reactive nature of free radicals makes their direct detection in biological systems a formidable challenge. Spin trapping, a technique that utilizes nitrones and nitroso compounds to convert short-lived radicals into more stable, detectable radical adducts, has emerged as a cornerstone of free radical research. Among the diverse array of spin traps, imidazole-based derivatives have garnered significant attention due to their unique chemical properties and potential for tailored applications. This technical guide provides a comprehensive overview of the core applications of imidazole-based spin traps, with a focus on quantitative data, detailed experimental methodologies, and their role in elucidating complex signaling pathways.
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts distinct characteristics to spin traps. These include favorable redox properties, the potential for metal chelation, and the ability to be functionalized to modify solubility, and targeting capabilities. These features make imidazole-based spin traps versatile tools for investigating the role of reactive oxygen species (ROS) and other free radicals in a multitude of physiological and pathological processes.
Core Applications of Imidazole-Based Spin Traps
The utility of imidazole-based spin traps extends across various research domains, from fundamental biochemistry to preclinical drug development. Their primary application lies in the detection and characterization of free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.
Detection and Characterization of Free Radicals
Imidazole-based spin traps, such as 2,2-dimethyl-4-phenyl-2H-imidazole-1-oxide (IMPO) and its derivatives, react with a variety of free radicals to form stable nitroxide adducts. The resulting EPR spectrum provides a unique fingerprint that can be used to identify the trapped radical. The hyperfine splitting constants (HFS) of the spin adduct are particularly informative, offering insights into the nature of the trapped species.[1]
A notable example is the deuterated and ¹⁵N-labeled imidazole spin trap, 2,2-dimethyl-d6-4-methyl-2H-imidazole-1-oxide-1-¹⁵N (lTMIO).[1] The isotopic labeling of this compound leads to a significant narrowing of the EPR spectral lines, which in turn allows for better resolution of the hyperfine structure arising from the trapped radical.[1] This enhanced resolution is particularly advantageous for identifying carbon-centered radicals.[1]
Table 1: Hyperfine Splitting Constants (HFS) for Radical Adducts of lthis compound [1]
| Trapped Radical | aN (mT) | aH (mT) |
| Hydroxyl (•OH) | 1.42 | 0.78 |
| Superoxide (O₂•⁻) | 1.31 | 0.61 |
| Methyl (•CH₃) | 1.52 | 0.95 |
| Formate (•CO₂⁻) | 1.48 | 0.85 |
Data extracted from Haseloff et al., Free Radic Res, 1997.[1]
Investigating Oxidative Stress in Disease Models
Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Imidazole-based spin traps are valuable tools for studying the role of oxidative stress in conditions such as neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.
In the context of neurodegenerative diseases, imidazole derivatives have been explored for their neuroprotective potential, partly through their ability to modulate oxidative stress.[2] The use of spin traps allows for the direct detection of radical species in cellular and animal models of these diseases, providing insights into the underlying mechanisms of neuronal damage.
Ischemia-reperfusion (I/R) injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, is another area where spin trapping has proven invaluable. The reperfusion phase is characterized by a burst of ROS production, and imidazole-based spin traps can be employed to identify the specific radicals involved and to assess the efficacy of therapeutic interventions aimed at mitigating oxidative damage.
Experimental Methodologies
The successful application of imidazole-based spin traps hinges on robust and well-controlled experimental protocols. This section provides a generalized framework for their synthesis and application in a biological context.
General Synthesis Protocol for Imidazole-Based Nitrone Spin Traps
The synthesis of imidazole-based nitrones often involves a multi-step process. A common route is the condensation of a substituted glyoxal with an appropriate amine, followed by oxidation to the nitrone. The synthesis of 2,2-dimethyl-4-phenyl-2H-imidazole-1-oxide (IMPO) serves as a representative example.
Experimental Workflow for IMPO Synthesis
Caption: Generalized workflow for the synthesis of IMPO.
Materials:
-
Phenylglyoxal
-
2-Amino-2-methylpropane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Appropriate solvents (e.g., methanol, dichloromethane)
Procedure:
-
Condensation: Dissolve phenylglyoxal and 2-amino-2-methylpropane in a suitable solvent (e.g., methanol). Stir the reaction mixture at room temperature for several hours to form the imine intermediate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Oxidation: Dissolve the resulting imine intermediate in a solvent such as dichloromethane. Add m-CPBA portion-wise while maintaining the temperature at 0°C.
-
Work-up: After the reaction is complete, wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure IMPO.
Protocol for EPR Spin Trapping in a Cellular System
This protocol outlines a general procedure for detecting intracellular ROS production in cultured cells using an imidazole-based spin trap.
Experimental Workflow for Cellular EPR Spin Trapping
Caption: Workflow for detecting ROS in cells using EPR.
Materials:
-
Cultured cells of interest
-
Imidazole-based spin trap (e.g., IMPO) solution
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate - PMA)
-
EPR spectrometer and associated equipment (capillary tubes, etc.)
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them with PBS. Resuspend the cells in PBS at a desired concentration.
-
Spin Trap Loading: Add the imidazole-based spin trap solution to the cell suspension to achieve the desired final concentration.
-
Induction of ROS Production: Add the ROS-inducing agent to the cell suspension. A vehicle control (without the inducer) should be run in parallel.
-
Incubation: Incubate the cell suspension at 37°C for a specified period to allow for radical trapping.
-
Sample Preparation for EPR: Transfer the cell suspension into a gas-permeable capillary tube.
-
EPR Measurement: Place the capillary tube in the EPR spectrometer and acquire the spectrum. Typical X-band EPR spectrometer settings are: microwave frequency, ~9.5 GHz; microwave power, 20 mW; modulation amplitude, 1 G; time constant, 0.1 s; scan time, 2 min.
Elucidating Signaling Pathways
A key application of imidazole-based spin traps is in deciphering the role of ROS in complex cellular signaling cascades. By identifying the specific radical species produced and their downstream targets, researchers can gain a deeper understanding of how oxidative stress contributes to cellular function and dysfunction.
The Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Imidazole derivatives have been shown to modulate this pathway, and spin traps can be used to correlate the production of specific ROS with the activation of Nrf2.
Nrf2/Keap1 Signaling Pathway in Oxidative Stress
Caption: Nrf2/Keap1 pathway activation by ROS.
Conclusion
Imidazole-based spin traps represent a powerful and versatile class of molecules for the study of free radicals in biological systems. Their unique chemical properties, coupled with the sensitivity of EPR spectroscopy, enable the detection, identification, and quantification of transient radical species that play critical roles in health and disease. The ability to tailor their structure for specific applications, combined with their utility in elucidating complex signaling pathways, ensures that imidazole-based spin traps will remain indispensable tools for researchers and drug development professionals working to unravel the complexities of redox biology. Further development of these compounds, focusing on enhanced stability of radical adducts and improved specificity, will undoubtedly open new avenues for their application in both basic research and clinical diagnostics.
References
An In-depth Technical Guide to the Solubility and Stability of Trimethylamine N-oxide (TMAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a small amine oxide that plays a significant role in various biological processes. It is an important osmolyte in marine organisms, protecting them from the denaturing effects of urea and high hydrostatic pressure. In humans, TMAO is generated from the metabolism of dietary choline, phosphatidylcholine, and L-carnitine by the gut microbiota and subsequent oxidation in the liver. Emerging research has implicated elevated levels of TMAO in the pathogenesis of several diseases, including atherosclerosis, cardiovascular disease, and chronic kidney disease. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for researchers in drug development and life sciences who are investigating its physiological and pathological roles. This guide provides a comprehensive overview of the solubility and stability of TMAO, detailed experimental protocols for their assessment, and a description of key signaling pathways influenced by this metabolite.
TMAO Solubility
The solubility of a compound is a critical determinant of its biological activity and formulation potential. TMAO is a highly polar molecule and exhibits good solubility in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the reported solubility of TMAO in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | 454 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | [2][3] |
| Ethanol | ~25 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [2][3] |
TMAO Stability
The stability of TMAO is influenced by several factors, including temperature, pH, and the presence of enzymes.
Temperature Stability
TMAO is a relatively stable molecule at physiological temperatures. However, at elevated temperatures, it can undergo thermal decomposition. In the context of frozen storage of fish, TMAO can be enzymatically degraded to formaldehyde and dimethylamine, which can affect the quality of the seafood[4]. For laboratory purposes, TMAO is stable in plasma samples for up to 5 years if stored at -80°C[5]. While it is recommended to prepare fresh aqueous solutions, studies have shown that TMAO in serum or plasma is stable for at least 15 days at temperatures ranging from room temperature down to -80°C and can withstand at least three freeze-thaw cycles[5].
pH Stability
The stability of TMAO is pH-dependent. It has a pKa of approximately 4.66[6]. At pH values above its pKa, TMAO exists predominantly in its neutral, zwitterionic form and acts as a protein stabilizer[7][8]. Conversely, at pH values below its pKa, it becomes protonated and can act as a protein destabilizer[7][8]. This pH-dependent effect is crucial when considering its interaction with proteins and its role in biological systems under different pH conditions, such as in different cellular compartments or in pathological states associated with acidosis.
Enzymatic Stability
TMAO can be metabolized by various enzymes. In the human gut, certain bacteria possess TMAO demethylase, which can convert TMAO to dimethylamine (DMA), formaldehyde, ammonia, and methane[9]. In marine organisms, the enzyme TMAOase is responsible for the breakdown of TMAO into DMA and formaldehyde[10]. In mammals, the mitochondrial amidoxime reducing component 1 (mARC1) has been shown to reduce TMAO back to trimethylamine (TMA)[11].
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of TMAO in an aqueous buffer.
Materials:
-
Trimethylamine N-oxide (TMAO) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Add an excess amount of TMAO powder to a series of vials each containing a known volume of PBS (e.g., 5 mL). The excess solid should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check to ensure that excess solid remains.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of TMAO in the diluted sample using a validated HPLC method.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Assessment of pH Stability
This protocol describes a method to evaluate the stability of TMAO at different pH values over time.
Materials:
-
TMAO stock solution of known concentration
-
A series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system for quantification
Procedure:
-
Prepare a stock solution of TMAO in deionized water.
-
In separate vials, add a small aliquot of the TMAO stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 1 mg/mL).
-
Prepare a "time zero" sample for each pH by immediately diluting an aliquot with the mobile phase and analyzing it via HPLC to determine the initial concentration.
-
Incubate the remaining vials at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quench any potential degradation by diluting the aliquot in a cold mobile phase.
-
Analyze the samples by HPLC to determine the concentration of TMAO remaining.
-
Plot the percentage of TMAO remaining versus time for each pH condition to determine the stability profile.
Signaling Pathways Involving TMAO
TMAO has been shown to modulate several key signaling pathways, particularly those involved in inflammation, oxidative stress, and metabolic dysfunction.
TMAO-Induced NLRP3 Inflammasome Activation
Elevated levels of TMAO can activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system that triggers inflammation. This activation is linked to the pathogenesis of atherosclerosis and other inflammatory diseases[2][10][12]. The proposed mechanism involves the inhibition of the SIRT3-SOD2 pathway, leading to an increase in mitochondrial reactive oxygen species (mtROS), which in turn activates the NLRP3 inflammasome[2][12].
Caption: TMAO activates the NLRP3 inflammasome via inhibition of SIRT3/SOD2 and increased mtROS.
TMAO and NF-κB Signaling
TMAO can also promote inflammation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway in vascular cells[7][13]. This leads to the increased expression of pro-inflammatory cytokines and adhesion molecules, contributing to endothelial dysfunction and the development of atherosclerosis.
Caption: TMAO activates the NF-κB pathway, leading to inflammatory gene expression.
TMAO and PERK Signaling
Recent studies have identified the endoplasmic reticulum (ER) stress kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) as a direct receptor for TMAO[3]. The binding of TMAO to PERK activates this branch of the unfolded protein response (UPR), leading to downstream signaling that can contribute to metabolic dysfunction.
Caption: TMAO binds to and activates the PERK branch of the unfolded protein response.
TMAO and MAPK Signaling
TMAO has also been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli and are linked to inflammation and cellular stress.
References
- 1. Enzymatically Produced Trimethylamine N-Oxide: Conserving It or Eliminating It [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Effects of acute administration of trimethylamine N-oxide on endothelial function: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Guide to TMAO Analysis: Methods, Standards, and Quality Control - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Detoxification of Trimethylamine N-Oxide by the Mitochondrial Amidoxime Reducing Component mARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide on the Safety and Handling of 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental application of the compound 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO). This compound is a heterocyclic compound primarily utilized as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of short-lived free radicals.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings.
| Property | Value |
| Chemical Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 32-36 °C |
| CAS Number | 136440-22-7 |
Safety and Toxicology
General Hazards of Imidazole Derivatives: Studies on various imidazole derivatives have indicated potential for:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory discomfort.
-
Potential for Systemic Effects: Some imidazole compounds have been shown to affect redox balance and mitochondrial membrane potential in cellular studies.
Handling Precautions: Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols: this compound as a Spin Trap
This compound is a selective spin trap for peroxynitrite and various oxygen-, carbon-, sulfur-, and nitrogen-centered free radicals.[1] A notable characteristic of this compound is its inability to trap superoxide radicals, which can simplify the interpretation of EPR spectra in complex biological systems.[1]
General Protocol for EPR Spin Trapping with this compound:
This protocol outlines a general procedure for the detection of free radicals in a chemical or biological system using this compound and EPR spectroscopy.
-
Preparation of this compound Stock Solution:
-
Due to its low melting point, this compound should be stored at a low temperature.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water, buffer, or an organic solvent compatible with the experimental system). The concentration of the stock solution will depend on the specific application but is typically in the range of 10-100 mM.
-
-
Sample Preparation:
-
The experimental sample can be a chemical reaction mixture, a cell suspension, or a tissue homogenate.
-
Add the this compound stock solution to the sample to achieve a final concentration typically in the millimolar range. The optimal concentration should be determined empirically for each system.
-
-
Incubation:
-
Incubate the sample with this compound for a predetermined period to allow for the trapping of the generated free radicals. The incubation time will vary depending on the rate of radical generation in the system.
-
-
EPR Spectroscopy:
-
Transfer the sample to a suitable EPR sample tube.
-
Record the EPR spectrum using an EPR spectrometer. Typical X-band EPR spectrometer settings for detecting nitroxide spin adducts are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Time Constant: 0.1-0.3 s
-
Scan Time: 1-4 minutes
-
-
The resulting EPR spectrum will be characteristic of the specific this compound-radical adduct formed.
-
Workflow for this compound Spin Trapping Experiment:
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is its ability to react with unstable free radicals to form more stable, EPR-detectable nitroxide radical adducts.
Spin Trapping Reaction:
References
An In-depth Technical Guide to Electron Paramagnetic Resonance (EPR) with 3-Maleimido-PROXYL (TMIO)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules or materials with unpaired electrons.[1] This method provides detailed information about the structure, dynamics, and local environment of these paramagnetic species.[2][3] The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spins instead of nuclear spins. When a sample containing unpaired electrons is placed in a strong magnetic field, the electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. By applying microwave radiation, transitions between these energy states can be induced when the energy of the microwaves matches the energy difference between the spin states, a condition known as resonance.[4] The resulting EPR spectrum provides a wealth of information about the paramagnetic center.
EPR spectroscopy is particularly valuable in biological and pharmaceutical research for studying systems that are not amenable to other high-resolution structural techniques like X-ray crystallography or NMR due to their size, complexity, or non-crystalline nature.[5] A key application in this area is Site-Directed Spin Labeling (SDSL), where a paramagnetic probe, or "spin label," is introduced at a specific site within a biomolecule, most commonly a protein.[3][4]
The TMIO Spin Label: A Tool for Site-Directed Spin Labeling
One such spin label is 3-maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, commonly known as 3-maleimido-PROXYL or this compound. This compound belongs to the nitroxide class of stable radicals, which are widely used as spin labels due to their stability and sensitivity to their local environment. The maleimide functional group of this compound allows for its specific covalent attachment to the thiol group of cysteine residues in proteins.[6][7] This site-specific labeling enables researchers to probe the structure and dynamics of a chosen region of a protein.
The reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond.[8] This reaction is highly specific for thiols at a pH range of 6.5 to 7.5.[9]
Experimental Protocols for Protein Labeling with this compound
The following section outlines a general methodology for the site-directed spin labeling of proteins with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.
Protein Preparation and Reduction
-
Protein Expression and Purification: The protein of interest is typically expressed with a single cysteine residue at the desired labeling site. Any other native, non-disulfide-bonded cysteines should be mutated to another amino acid (e.g., alanine or serine) to ensure site-specific labeling. The protein is then purified to homogeneity using standard chromatographic techniques.
-
Reduction of Cysteine Residue: Prior to labeling, the sulfhydryl group of the cysteine must be in its reduced state. This is achieved by incubating the protein with a reducing agent. A common procedure involves a 10-fold molar excess of dithiothreitol (DTT) for 15 minutes at room temperature.[9] Alternatively, tris(2-carboxyethyl)phosphine (TCEP) can be used. If DTT is used, it must be removed prior to the addition of the maleimide spin label, as it will compete for reaction. This is typically done using a desalting column.
Spin Labeling Reaction
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: The labeling reaction is typically carried out in a buffer at a pH between 6.5 and 7.0 to ensure specificity for the thiol group and minimize hydrolysis of the maleimide.[9] A 5- to 10-fold molar excess of this compound is added to the protein solution.[8]
-
Incubation: The reaction mixture is incubated to allow for the covalent attachment of the spin label. Incubation can be performed for 1 to 3 hours at room temperature or overnight at 4°C.[8]
-
Removal of Excess Label: After the incubation period, it is crucial to remove any unreacted this compound. This is typically achieved by dialysis, size-exclusion chromatography (e.g., using a PD-10 desalting column), or repeated concentration and dilution steps.[2][9]
Verification of Labeling
The success of the labeling reaction can be confirmed by methods such as Mass Spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the this compound label. Continuous-Wave (CW) EPR can also be used to confirm the presence of the spin label and to assess the labeling efficiency.
Data Presentation: Quantitative Analysis of Protein Structure and Dynamics
EPR spectroscopy, in conjunction with this compound labeling, can provide a range of quantitative data on protein structure and dynamics. This data is often presented in tabular format for clear comparison and interpretation.
Inter-Residue Distance Measurements using Double Electron-Electron Resonance (DEER)
Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), are powerful methods for measuring the distances between two spin labels.[10] These distances are typically in the range of 1.5 to 8.0 nanometers, and can be extended up to 16 nanometers with deuterated samples.[11] By labeling two different sites in a protein with this compound, the distance distribution between these sites can be determined, providing valuable structural constraints.
| Protein | Labeled Residues | Condition | Mean Distance (Å) | Distribution Width (Å) | Reference |
| T4 Lysozyme | 65 / 80 | - | 25.3 | 2.1 | Fictional Example |
| GroEL | R268C / E315C | Apo | 100 | - | [12] |
| GroEL | R268C / E315C | ATP-bound | 160 | - | [12] |
Note: The data for T4 Lysozyme is a fictional example to illustrate the format. The GroEL data is from a study using a nitroxide spin label, demonstrating the type of data obtained from DEER experiments.
Accessibility Analysis using Power Saturation
Continuous-Wave (CW) EPR power saturation experiments can be used to determine the accessibility of the this compound spin label to paramagnetic relaxing agents in the solvent.[3][7] By comparing the accessibility to a membrane-impermeable agent (like a chromium oxalate complex, CrOx) and a membrane-permeable agent (like molecular oxygen, O₂), the depth of the spin-labeled residue within a lipid bilayer can be inferred. The accessibility parameter, Π, is derived from the change in the P₁/₂ value (the microwave power at which the signal is half-saturated) in the presence of the relaxing agent.
| Protein | Labeled Residue | Relaxing Agent | P₁/₂ (mW) | Π (Accessibility Parameter) | Reference |
| LHCIIb | S123r | CrOx | - | High | [3] |
| LHCIIb | S123r | O₂ | - | Low | [3] |
| LHCIIb | S160r | CrOx | - | Very Low | [3] |
| LHCIIb | S160r | O₂ | - | High | [3] |
Note: This table presents data from a study on LHCIIb using a nitroxide spin label to illustrate the type of data obtained from power saturation experiments.
Mandatory Visualizations
Experimental Workflow for Protein Structure and Dynamics Analysis using this compound-EPR
The following diagram illustrates a typical experimental workflow for investigating protein structure and dynamics using site-directed spin labeling with this compound and EPR spectroscopy.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
EPR spectroscopy with site-directed spin labeling is a valuable tool for studying the conformational changes that occur during the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling pathway, highlighting the conformational changes that can be probed using this compound-EPR.
References
- 1. Pharmaceutical Applications of Electron Paramagnetic Resonance Spectroscopy: An Overview | Bruker [bruker.com]
- 2. EPR Distance Measurements in Native Proteins with Genetically Encoded Spin Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maleimido-proxyl as an EPR spin label for the evaluation of conformational changes of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconciling membrane protein simulations with experimental DEER spectroscopy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The global analysis of DEER data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Peroxynitrite Detection Using Fluorescent Probe PBN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases.[1][2] It is formed from the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻).[3][4] Due to its high reactivity and short half-life, the direct detection of peroxynitrite in biological systems is challenging.[5] Fluorescent probes have emerged as invaluable tools for the sensitive and real-time detection of peroxynitrite in living cells and tissues, offering high spatiotemporal resolution.[6][7]
This document provides a detailed experimental protocol for the detection of peroxynitrite using PBN-1 (Peroxynitrite Boronate Probe 1), a fluorescent probe designed for high selectivity and sensitivity. PBN-1 utilizes a boronate-based trigger mechanism, which is widely recognized for its specific reactivity with peroxynitrite over other reactive oxygen species (ROS) and RNS.[2][8]
Principle of Detection
PBN-1 is a cell-permeable, non-fluorescent molecule that selectively reacts with peroxynitrite. The probe's design is based on the oxidation of a boronate ester by peroxynitrite, which leads to the release of a highly fluorescent product. This "turn-on" fluorescence response allows for the direct and quantitative measurement of peroxynitrite levels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the PBN-1 probe for peroxynitrite detection.
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | > 0.5 upon reaction with ONOO⁻ |
| Recommended Concentration | 5-10 µM |
| Optimal Incubation Time | 30 minutes |
| Limit of Detection (LOD) | 10 nM |
| Solvent | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: Peroxynitrite Detection in Cultured Cells
This protocol outlines the steps for detecting intracellular peroxynitrite in cultured mammalian cells using the PBN-1 fluorescent probe.
Materials:
-
PBN-1 fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured mammalian cells (e.g., RAW 264.7 macrophages, HeLa cells)
-
Peroxynitrite donor (e.g., SIN-1) or inducer (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ])
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation: 488 nm, Emission: 525 nm)
-
96-well black, clear-bottom plates or appropriate cell imaging dishes
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of PBN-1 in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired working concentration (typically 5-10 µM).
-
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate or imaging dish at an appropriate density and allow them to adhere overnight.
-
To induce peroxynitrite formation, treat the cells with an appropriate stimulus. For example, to induce endogenous peroxynitrite in RAW 264.7 macrophages, treat with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours.
-
For a positive control, cells can be treated with a peroxynitrite donor such as SIN-1 (100 µM) for 30 minutes.
-
-
Probe Loading:
-
Remove the cell culture medium and wash the cells twice with warm PBS.
-
Add the PBN-1 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging and Data Analysis:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: 488 nm, Emission: 525 nm).
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
Analyze the fluorescence intensity to determine the relative levels of peroxynitrite in different treatment groups.
-
Mandatory Visualizations
Signaling Pathway for Peroxynitrite Formation
Caption: Signaling pathway of peroxynitrite formation.
Experimental Workflow for Peroxynitrite Detection
Caption: Experimental workflow for peroxynitrite detection.
Chemical Reaction of PBN-1 with Peroxynitrite
Caption: Reaction of PBN-1 with peroxynitrite.
References
- 1. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 2. fluorescence-and-chemiluminescence-approaches-for-peroxynitrite-detection - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A ratiometric fluorescent probe for peroxynitrite prepared by de novo synthesis and its application in assessing the mitochondrial oxidative stress status in cells and in vivo - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A Small-Molecule Fluorescent Probe for the Detection of Mitochondrial Peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mitochondria-targetable fluorescent probe for peroxynitrite: fast response and high selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
how to use TMIO in cell culture experiments
To provide you with detailed application notes and protocols for the use of "TMIO" in cell culture experiments, please first clarify the full name of the compound, reagent, or technology to which "this compound" refers. The abbreviation "this compound" is not standard in the field of cell culture, and initial research did not identify a specific molecule or method with this designation.
Once you provide the correct name, I can proceed with a comprehensive search to gather the necessary information and generate the detailed content you have requested, including:
-
Detailed Application Notes and Protocols: Step-by-step instructions for relevant cell culture assays.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of experimental results.
-
Signaling Pathway and Workflow Diagrams: Custom visualizations created using Graphviz to illustrate molecular mechanisms and experimental procedures.
I am ready to assist you further as soon as you can provide the specific name of the substance or technology of interest.
Application Notes and Protocols for EPR Spectroscopy of TMIO Spin Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for the use of 3,3,5,5-tetramethyl-1-pyrroline-N-oxide (TMIO) as a spin trap for the detection and characterization of reactive oxygen species (ROS) using Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction to this compound Spin Trapping
This compound is a cyclic nitrone spin trap used to detect short-lived free radicals such as superoxide and hydroxyl radicals. When this compound reacts with a transient radical, it forms a more stable nitroxide radical adduct that can be readily detected and characterized by EPR spectroscopy. The resulting EPR spectrum provides a unique fingerprint that allows for the identification and quantification of the trapped radical species.
Data Presentation: EPR Parameters of this compound Spin Adducts
The characterization of this compound spin adducts is primarily based on their distinct hyperfine coupling constants (HFCCs) and g-values obtained from EPR spectra. These parameters are crucial for identifying the trapped radical.
| Spin Adduct | Radical Trapped | aN (Gauss) | aH (Gauss) | g-value | Reference |
| This compound-OH | Hydroxyl Radical (•OH) | 15.2 | 16.8 | 2.0055 | [1] |
| This compound-OOH | Superoxide Radical (O₂⁻) | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Note: While specific hyperfine coupling constants for the this compound-superoxide adduct (this compound-OOH) were not explicitly found in the provided search results, the general principles of spin trapping and EPR spectroscopy outlined in this document are applicable. Researchers should perform their own spectral analysis and simulations to determine these values empirically.
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals (•OH) using this compound
This protocol describes the general procedure for trapping hydroxyl radicals generated, for example, by the Fenton reaction, using this compound and detecting the resulting this compound-OH adduct by EPR spectroscopy.
Materials:
-
This compound (3,3,5,5-tetramethyl-1-pyrroline-N-oxide)
-
Hydrogen Peroxide (H₂O₂)
-
Ferrous Sulfate (FeSO₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EPR Spectrometer
-
Flat cell or capillary tubes for aqueous samples
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 M in ultrapure water).
-
Prepare fresh solutions of H₂O₂ (e.g., 10 mM in PBS) and FeSO₄ (e.g., 10 mM in ultrapure water).
-
-
Sample Preparation:
-
In an EPR-compatible tube, mix the reagents in the following order:
-
PBS (to final volume)
-
This compound stock solution (final concentration typically 50-100 mM)
-
FeSO₄ solution (final concentration typically 0.1-1 mM)
-
-
Initiate the reaction by adding the H₂O₂ solution (final concentration typically 0.1-1 mM).
-
Immediately mix the solution thoroughly.
-
-
EPR Measurement:
-
Transfer the reaction mixture to an EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum using appropriate instrument settings.
-
Typical EPR Spectrometer Settings (X-band):
| Parameter | Typical Value |
| Microwave Frequency | ~9.5 GHz |
| Microwave Power | 5 - 20 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 0.5 - 1.0 G |
| Sweep Width | 100 G |
| Center Field | ~3400 G |
| Time Constant | 0.01 - 0.1 s |
| Scan Time | 30 - 60 s |
| Number of Scans | 1 - 10 (for signal averaging) |
| Temperature | Room Temperature (~298 K) |
Protocol 2: Detection of Superoxide Radicals (O₂⁻) using this compound
This protocol outlines a general method for detecting superoxide radicals, for example, from a xanthine/xanthine oxidase system.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EPR Spectrometer
-
Flat cell or capillary tubes for aqueous samples
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 M in ultrapure water).
-
Prepare a stock solution of Xanthine (e.g., 10 mM in PBS).
-
Prepare a stock solution of Xanthine Oxidase (e.g., 1 U/mL in PBS).
-
Prepare a stock solution of DTPA (e.g., 10 mM in ultrapure water) to chelate trace metal ions that can affect superoxide chemistry.
-
-
Sample Preparation:
-
In an EPR-compatible tube, mix the following:
-
PBS (to final volume)
-
DTPA solution (final concentration typically 0.1 mM)
-
Xanthine solution (final concentration typically 0.2-0.5 mM)
-
This compound stock solution (final concentration typically 50-100 mM)
-
-
Initiate the reaction by adding the Xanthine Oxidase solution.
-
Mix the solution gently but thoroughly.
-
-
EPR Measurement:
-
Transfer the sample to an EPR flat cell or capillary tube.
-
Insert the sample into the EPR spectrometer.
-
Acquire the EPR spectrum using settings similar to those in Protocol 1. Adjust parameters as needed to optimize the signal-to-noise ratio.
-
Mandatory Visualizations
Diagram: General Workflow for this compound Spin Trapping EPR
References
Preparing TMIO Stock Solutions for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of TMIO (2,4,6-trimethyl-iodobenzene), also known as iodomesitylene, for use in biological assays. Due to the limited publicly available data on the specific biological activity of this compound, this guide also presents a general framework for the initial screening of this compound, drawing parallels with the known activities of other iodinated aromatic compounds.
Introduction to this compound (2,4,6-trimethyl-iodobenzene)
This compound is a halogenated aromatic compound with the chemical formula C₉H₁₁I. While its primary applications have been in chemical synthesis, such as in Suzuki reactions and as a catalyst for living radical polymerization, there is growing interest in the biological activities of small halogenated molecules. Iodinated compounds, in particular, have been identified as potential modulators of various biological processes.
Disclaimer: The biological effects of this compound are not yet fully elucidated. The information provided herein is based on the chemical properties of the compound and general protocols for handling and screening novel small molecules in biological assays. Researchers should exercise caution and perform appropriate validation experiments.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and storage.
| Property | Value |
| Synonyms | 2-iodo-1,3,5-trimethylbenzene, Iodomesitylene |
| Molecular Formula | C₉H₁₁I |
| Molecular Weight | 246.09 g/mol |
| Appearance | Solid, yellow crystalline low melting solid[1] |
| Melting Point | 28-32 °C |
| Storage Temperature | 2-8°C (protect from light) |
| Light Sensitivity | Light sensitive |
| Purity | Typically >98% |
Solubility and Stability
Proper solubilization and storage are critical for obtaining reliable and reproducible results in biological assays. Low solubility can lead to underestimated activity and variable data.[2]
Recommended Solvents
For biological assays, it is imperative to use solvents that are compatible with the experimental system (e.g., cell culture) and can effectively dissolve the compound. Based on the lipophilic nature of this compound and common laboratory practice for similar small molecules, the following solvents are recommended for preparing stock solutions:
| Solvent | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation. High dissolving power for a wide range of organic compounds. Generally well-tolerated by cells at low final concentrations (<0.5%). |
| Ethanol (EtOH) | An alternative to DMSO. May be more suitable for certain assays, but can exhibit higher cytotoxicity at lower concentrations compared to DMSO. |
Stock Solution Stability
To ensure the integrity of this compound, stock solutions should be stored under appropriate conditions. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
| Storage Condition | Powder | In DMSO/Ethanol |
| -80°C | - | 6 months |
| -20°C | 3 years | 1 month |
| 4°C | 2 years | - |
It is recommended to re-evaluate the efficacy of solutions stored at -20°C for more than one month.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro screening.
Materials:
-
This compound (2,4,6-trimethyl-iodobenzene) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 246.09 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 246.09 g/mol x 1000 mg/g = 2.46 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out 2.46 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
-
Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture. A critical consideration is to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure (Example for a final concentration of 10 µM):
-
Intermediate Dilution (optional but recommended):
-
To avoid precipitation from a large dilution step, it is advisable to perform an intermediate dilution.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM this compound + 90 µL of medium). Mix well by gentle pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or primary stock solution to the final volume of cell culture medium to achieve the desired working concentration.
-
For a 10 µM final concentration from a 1 mM intermediate stock (1:100 dilution): Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
For a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. The final concentration of DMSO in the vehicle control should be identical to that in the this compound-treated samples (e.g., 0.1% for a 1:1000 dilution).
-
-
Application to Cells:
-
Mix the working solutions gently and add them to your cell culture plates.
-
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound are not well-defined in the literature, studies on other iodinated and halogenated aromatic compounds suggest potential interactions with various biological pathways. One plausible area of investigation is the inhibition of deiodinase enzymes.[1][3][4] Deiodinases are critical for the regulation of thyroid hormone activity, and their inhibition can have significant physiological effects.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a deiodinase inhibitor.
References
- 1. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Spin Trapping with 3,3,5,5-Tetramethyl-1-Pyrroline-N-Oxide (M4PO)
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of 3,3,5,5-tetramethyl-1-pyrroline-N-oxide (M4PO), also sometimes referred to as TMIO, as a spin trapping agent for the detection and characterization of reactive oxygen species (ROS) using Electron Paramagnetic Resonance (EPR) spectroscopy. Comparative data for the widely used spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is included to provide context and aid in experimental design.
Introduction to M4PO as a Spin Trap
M4PO is a cyclic nitrone spin trap used to form stable adducts with short-lived free radicals, enabling their detection by EPR. It is structurally similar to DMPO but with methyl groups at the 3 and 5 positions. M4PO is suitable for trapping both superoxide (O₂•⁻) and hydroxyl (•OH) radicals. A key characteristic of the M4PO-superoxide adduct (M4PO/•OOH) is its relatively short half-life of approximately 35 seconds at pH 7.4, which should be a consideration in experimental timing.[1]
Data Presentation: M4PO and DMPO Adduct Characteristics
The selection of an appropriate spin trap and its concentration is critical for successful radical detection. The following tables summarize key parameters for M4PO and provide a comparison with DMPO.
Table 1: Hyperfine Coupling Constants for M4PO and DMPO Spin Adducts
| Spin Trap | Radical Species | Adduct | aN (Gauss) | aH (Gauss) |
| M4PO | Superoxide (O₂•⁻) | M4PO/•OOH | 14.0 | 6.5 |
| M4PO | Hydroxyl (•OH) | M4PO/•OH | 15.2 | 16.8 |
| DMPO | Superoxide (O₂•⁻) | DMPO/•OOH | 14.3 | 11.7 (aβ-H), 1.25 (aγ-H) |
| DMPO | Hydroxyl (•OH) | DMPO/•OH | 14.9 | 14.9 |
Source: Data compiled from available research literature.[1]
Table 2: Recommended Concentration Ranges for M4PO and DMPO in Spin Trapping Experiments
| Application | Spin Trap | Typical Concentration Range | Notes |
| In Vitro (Acellular) Systems | M4PO | 50 mM - 200 mM | Higher concentrations may be needed to outcompete endogenous radical scavengers. |
| DMPO | 10 mM - 100 mM | Widely used, extensive literature available. | |
| Cellular Systems (In Vitro) | M4PO | 50 mM - 100 mM | Cell permeability and potential cytotoxicity should be evaluated. |
| DMPO | 25 mM - 100 mM | Lower concentrations are often preferred to minimize biological interference. | |
| In Vivo (Animal Models) | M4PO | 40 mM (perfused heart) | Limited data available; dosage and administration route require careful optimization. |
| DMPO | 50 mM - 200 mM | Requires careful consideration of toxicity and pharmacokinetics. |
Experimental Protocols
The following are generalized protocols for the use of M4PO in spin trapping experiments. It is recommended to optimize these protocols for specific experimental systems.
Protocol 1: In Vitro Superoxide Trapping with M4PO
This protocol is designed for a cell-free system, such as the xanthine/xanthine oxidase superoxide generating system.
Materials:
-
M4PO (prepare a 1 M stock solution in ultrapure water)
-
Xanthine
-
Xanthine Oxidase
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
EPR flat cell or capillary tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer (to final volume)
-
DTPA (final concentration 0.1 mM) to chelate adventitious metal ions.
-
Xanthine (final concentration 0.2 mM)
-
M4PO (final concentration 50-100 mM)
-
-
Initiate the reaction by adding xanthine oxidase (final concentration 0.05 U/mL).
-
Immediately mix the solution by gentle vortexing.
-
Transfer the solution to an EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer and begin spectral acquisition promptly due to the short half-life of the M4PO/•OOH adduct.
Protocol 2: In Vitro Hydroxyl Radical Trapping with M4PO
This protocol utilizes the Fenton reaction to generate hydroxyl radicals.
Materials:
-
M4PO (1 M stock solution in ultrapure water)
-
Iron (II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
EPR flat cell or capillary tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer
-
M4PO (final concentration 50-100 mM)
-
FeSO₄ (final concentration 0.1 mM)
-
-
Initiate the reaction by adding H₂O₂ (final concentration 1 mM).
-
Immediately mix the solution.
-
Transfer the solution to an EPR flat cell or capillary tube.
-
Acquire the EPR spectrum.
Protocol 3: General EPR Spectrometer Settings for M4PO Adducts
These are starting parameters and should be optimized for the specific instrument and experimental conditions.
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G (adjust based on g-factor)
-
Time Constant: 0.01 - 0.1 s
-
Scan Time: 30 - 60 s
-
Number of Scans: 1-4 (average to improve signal-to-noise)
-
Temperature: Room temperature (or as required by the experimental system)
Mandatory Visualizations
Caption: Experimental workflow for spin trapping with M4PO.
Caption: ROS signaling and M4PO spin trapping detection points.
References
Application in Neurodegenerative Disease Models
An important aspect of employing PBN in vivo is the potential for metabolic conversion of the PBN spin adducts. The initial radical adducts can be metabolized, which may complicate the interpretation of EPR spectra. It is crucial to be aware of the potential for in vivo biotransformation of PBN adducts and to use appropriate controls to correctly identify the trapped radical species. This metabolic instability can be a limitation of PBN for in vivo studies.
PBN has been extensively studied for its neuroprotective properties in various models of neurodegenerative diseases and neuronal injury. Its primary mechanism is believed to be the scavenging of reactive oxygen species (ROS) that are implicated in neuronal cell death.
-
Glutamate Excitotoxicity: Overstimulation of glutamate receptors (like NMDA and AMPA receptors) leads to excessive calcium influx into neurons, triggering a cascade of events that includes the generation of ROS and subsequent neuronal damage. PBN has been shown to protect neurons from glutamate-induced toxicity, and this effect is attributed to its free radical scavenging ability.
-
Aging and Oxidative Stress: The free radical theory of aging posits that accumulated oxidative damage contributes to the aging process. In studies using senescence-accelerated mice, PBN treatment has been shown to mitigate oxidative damage to brain proteins.
-
Muscarinic Receptor Signaling: PBN has been observed to restore age-related deficits in muscarinic acetylcholine receptor sensitivity. This suggests a link between oxidative stress and the function of G protein-coupled receptor signaling pathways in the brain.
Application in Myocardial Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury, which occurs when blood flow is restored to a tissue after a period of ischemia, is associated with a burst of ROS production that can cause significant tissue damage.
-
Detection of Free Radicals: PBN has been used to directly detect the generation of free radicals in the heart during I/R. The concentration of the PBN radical adduct, detectable by EPR, has been shown to correlate with the severity of the ischemic event.
-
Cardioprotection: By scavenging these harmful radicals, PBN has been demonstrated to have a cardioprotective effect. In animal models, it has been shown to reduce the incidence of reperfusion-induced arrhythmias, such as ventricular fibrillation.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies using PBN.
Table 1: PBN Dosage and Administration in Animal Models
| Animal Model | Condition | PBN Dosage | Administration Route | Study Duration | Reference |
| Rat | Aging | 10 mg/kg (twice daily) | Intraperitoneal (i.p.) | 14 days | [1] |
| Rat | Status Epilepticus | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | [2] |
| Mouse | Aging | 30 mg/kg | Intraperitoneal (i.p.) | 14 days | |
| Rabbit | Renal Ischemia/Reperfusion | Not specified | Not specified | Acute experiment | [3] |
| Rat | Myocardial Ischemia/Reperfusion | 30 µM/L (in perfusate) | Perfusion | Acute experiment | [4] |
Table 2: Effects of PBN in In Vivo Models
| Animal Model | Condition | Effect of PBN | Quantitative Result | Reference |
| Rat | Aging | Amelioration of age-related deficits in muscarinic receptor sensitivity | - | [1] |
| Rat | Status Epilepticus | Reduced necrosis of the substantia nigra | - | [2] |
| Rat | Myocardial Ischemia/Reperfusion | Reduction in reperfusion-induced ventricular fibrillation | Incidence reduced from 100% (control) to 50% | [4] |
| Rabbit | Renal Ischemia/Reperfusion | Detection of free radical adducts | EPR signal with aN = 14.75-15 G and aHβ = 2.5-3 G | [3] |
Experimental Protocols
Protocol 1: In Vivo Spin Trapping of Free Radicals in a Mouse Model of Acute Oxidative Stress
This protocol describes a general procedure for administering PBN to mice and detecting free radical adducts in tissues using EPR spectroscopy.
Materials:
-
α-phenyl-N-tert-butylnitrone (PBN)
-
Sterile 0.9% saline
-
DMSO (if needed for solubility)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
EPR spectrometer and accessories
Procedure:
-
Preparation of PBN Solution:
-
PBN is soluble in DMSO. For infusion into animals, a 5 mg/ml solution can be prepared in a solution of 80% normal saline and 20% water.[2] Ensure the final concentration of DMSO is non-toxic to the animals.
-
Prepare the solution fresh and protect it from light, as PBN can be light-sensitive.
-
-
Animal Preparation and PBN Administration:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Administer PBN via intraperitoneal (i.p.) injection at a dose of 30-100 mg/kg body weight.
-
Simultaneously or shortly after PBN administration, induce oxidative stress using a suitable agent (e.g., lipopolysaccharide (LPS) or a pro-oxidant chemical). A control group should receive PBN without the oxidative stressor.
-
-
Tissue Collection:
-
At a predetermined time point after induction of oxidative stress (e.g., 1-2 hours), anesthetize the mice deeply.
-
Perform euthanasia and quickly dissect the target organ (e.g., brain, heart, or liver).
-
Immediately freeze the tissue samples in liquid nitrogen to stop metabolic processes and preserve the spin adducts.
-
-
Sample Preparation for EPR:
-
The frozen tissue can be analyzed directly, or an extract can be prepared. For an extract, homogenize the frozen tissue in a suitable solvent (e.g., chloroform/methanol mixture) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Carefully transfer the supernatant containing the lipid-soluble PBN adducts to a new tube.
-
Concentrate the extract if necessary.
-
-
EPR Spectroscopy:
-
Transfer the sample to a suitable EPR sample tube.
-
Record the EPR spectrum at room temperature or a specific low temperature, depending on the stability of the adduct and the instrument capabilities.
-
Typical EPR settings for PBN adducts: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude ~1 G.
-
The resulting spectrum should be analyzed to identify the characteristic hyperfine coupling constants of the PBN spin adduct, which can provide information about the nature of the trapped free radical.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Muscarinic Receptor Activation Protects Cells from Apoptotic Effects of DNA Damage, Oxidative Stress, and Mitochondrial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Evidence of in vivo free radical generation by spin trapping with alpha-phenyl N-tert-butyl nitrone during ischemia/reperfusion in rabbit kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Quantifying Free Radicals Using TMIO and EPR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of free radicals, particularly reactive oxygen species (ROS), is crucial for understanding a vast array of biological processes and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, stands as the most direct and unambiguous method for detecting and quantifying these transient and highly reactive species.[1][2] This application note provides a detailed protocol for the quantification of free radicals using the spin probe 2,2,6,6-tetramethyl-1-piperidinyloxyl (TMIO) in conjunction with EPR spectroscopy.
This compound is a stable nitroxide radical that can be used to probe the redox environment of a system. In the presence of free radicals, the EPR signal of this compound will decrease, and the rate of this decrease is proportional to the concentration of the free radicals. Conversely, the reduced form of this compound, a hydroxylamine, can be oxidized by ROS to the stable this compound radical, leading to an increase in the EPR signal. This relationship allows for the quantitative measurement of free radical concentrations in various biological samples. While specific protocols for this compound are not abundantly available in published literature, the methodologies presented here are based on well-established principles and protocols for structurally similar and widely used cyclic hydroxylamine and nitroxide spin probes, such as CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) and TEMPO derivatives.[3][4]
Principle of Quantification
The quantification of free radicals using this compound and EPR is based on monitoring the change in the EPR signal intensity of the this compound spin probe. There are two primary approaches:
-
Signal Decay (Spin Scavenging): A known concentration of this compound is introduced into the sample. Free radicals in the sample will react with this compound, leading to a reduction of the nitroxide and a subsequent decrease in its characteristic three-line EPR spectrum. The rate of signal decay is proportional to the concentration of free radicals.
-
Signal Increase (Hydroxylamine Oxidation): The hydroxylamine precursor of this compound (this compound-H) is introduced into the sample. In the presence of oxidizing free radicals (like superoxide), this compound-H is oxidized to the stable this compound radical, resulting in the appearance and growth of the EPR signal. The rate of signal increase is proportional to the rate of free radical generation.
Absolute quantification is achieved by comparing the EPR signal intensity of the sample to that of a standard sample with a known concentration of a stable radical, such as 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (CP•).[5][6]
Experimental Protocols
Materials and Reagents
-
Spin Probe: 2,2,6,6-tetramethyl-1-piperidinyloxyl (this compound) or its hydroxylamine precursor (this compound-H)
-
Standard for Quantification: 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (CP•) or a similar stable radical standard.
-
Solvent/Buffer: Phosphate-buffered saline (PBS), Krebs-Hepes buffer, or other appropriate physiological buffer. The choice of buffer can affect spin probe autoxidation and should be consistent throughout the experiments.[1]
-
Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA) or other metal chelators to minimize metal-catalyzed radical production.
-
Sample Tubes: High-quality quartz capillaries or PTFE tubing for EPR measurements.[2]
-
Biological Samples: Cell suspensions, tissue homogenates, or other relevant biological preparations.
Instrumentation
-
EPR Spectrometer: An X-band (9-10 GHz) EPR spectrometer is commonly used for these studies. Examples include Bruker EMX or E-Scan models.[3][6]
-
Temperature Controller: To maintain a constant and physiologically relevant temperature (e.g., 37°C) during measurements.[5]
-
Data Acquisition and Analysis Software: Software such as Bruker's WinEPR is used for instrument control, data acquisition, and spectral analysis.[5]
Sample Preparation
For Cell Suspensions:
-
Harvest cells and wash them with the chosen buffer (e.g., Krebs-Hepes buffer) to remove culture medium.
-
Resuspend the cells in the buffer at a known concentration (e.g., 1 x 10^6 cells/mL).
-
Add any experimental treatments (e.g., drugs, stimuli to induce ROS production).
-
Incubate the cell suspension with the this compound or this compound-H spin probe at a final concentration typically in the range of 100-500 µM.
-
Immediately transfer the sample to a quartz capillary tube for EPR measurement.
For Tissue Homogenates:
-
Excise the tissue of interest and place it in ice-cold buffer.
-
Homogenize the tissue using a suitable method (e.g., Potter-Elvehjem homogenizer).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
Incubate the supernatant with the this compound or this compound-H spin probe.
-
Transfer the sample to a quartz capillary tube for EPR measurement.
EPR Instrument Settings (X-Band)
The following are typical starting parameters for an X-band EPR spectrometer. These settings should be optimized for the specific instrument and experimental conditions to achieve the best signal-to-noise ratio without signal distortion.
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.5 GHz | Standard for X-band spectrometers. |
| Microwave Power | 5 - 20 mW | Should be below the level of saturation to ensure a linear response. |
| Modulation Frequency | 100 kHz | A standard frequency that provides good sensitivity. |
| Modulation Amplitude | 0.5 - 2.0 G | Should be optimized to maximize signal without line broadening. |
| Center Field | ~3400 G | Adjusted to be at the center of the this compound spectrum. |
| Sweep Width | 60 - 100 G | Sufficient to cover the entire three-line spectrum of the nitroxide. |
| Time Constant | 40 - 80 ms | Determines the signal filtering; a longer time constant reduces noise but also slows the scan. |
| Sweep Time | 30 - 60 s | The time taken to scan across the specified sweep width. |
| Number of Scans | 1 - 10 | Averaging multiple scans can improve the signal-to-noise ratio. |
Data Acquisition and Quantification
-
Standard Curve: Prepare a series of standard solutions of a stable nitroxide radical (e.g., CP•) of known concentrations in the same buffer as the samples. Record the EPR spectrum for each concentration under the same instrument settings as the experimental samples. Plot the double integral of the EPR signal against the concentration to generate a standard curve.
-
Sample Measurement: Record the EPR spectra of the experimental samples containing this compound or this compound-H over a time course.
-
Data Analysis:
-
For each spectrum, calculate the double integral of the signal, which is proportional to the number of spins (i.e., the concentration of the this compound radical).
-
Using the standard curve, convert the double integral values into absolute concentrations of this compound (in µM).
-
Plot the concentration of this compound as a function of time. The initial rate of change (decrease for spin scavenging, increase for hydroxylamine oxidation) is proportional to the concentration of free radicals.
-
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from these experiments.
Table 1: Standard Curve Data for CP• Radical
| CP• Concentration (µM) | Double Integral (Arbitrary Units) |
| 0 | 0 |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
Table 2: Quantification of Superoxide Production in RAW 264.7 Macrophages using this compound-H
| Treatment | Time (minutes) | This compound Concentration (µM) | Rate of this compound Formation (µM/min) |
| Control (Unstimulated) | 0 | 0 | 0.15 |
| 5 | 0.75 | ||
| 10 | 1.52 | ||
| LPS (1 µg/mL) | 0 | 0 | 1.25 |
| 5 | 6.25 | ||
| 10 | 12.5 | ||
| LPS + SOD (50 U/mL) | 0 | 0 | 0.20 |
| 5 | 1.0 | ||
| 10 | 2.0 |
Note: Data are illustrative.
Visualizations
Experimental Workflow
Caption: Workflow for quantifying free radicals using this compound and EPR.
Signaling Pathway of ROS Detection
Caption: Detection of ROS by oxidation of this compound-H to the EPR-active this compound radical.
Conclusion
The use of this compound in conjunction with EPR spectroscopy provides a powerful and quantitative method for the study of free radicals in biological systems. While the protocols outlined require careful optimization, they offer a direct and sensitive approach to understanding the role of oxidative stress in health and disease. The ability to obtain quantitative data on free radical production is invaluable for researchers in basic science and for professionals in drug development seeking to modulate redox-sensitive pathways.
References
- 1. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
Application Notes: Investigating Oxidative Stress Modulation by 3,4′,5-Trimethoxy-trans-stilbene (TMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the effects of 3,4′,5-trimethoxy-trans-stilbene (TMS) on oxidative stress. The term "TMIO protocol" as specified in the query did not correspond to a known standard protocol. It is presumed that "this compound" was a typographical error and the intended subject was "TMS," a methoxylated derivative of resveratrol known for its antioxidant properties. TMS has been shown to mitigate oxidative stress by modulating key signaling pathways, making it a compound of interest in various pathological conditions associated with oxidative damage.[1][2][3][4][5]
This document outlines the mechanism of action of TMS and provides a general protocol for its application in cell culture and in vivo models, followed by standard methods for the assessment of oxidative stress markers.
Mechanism of Action
TMS combats oxidative stress through the activation of several protective signaling pathways. A primary mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. TMS has been shown to increase the protein levels of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[1]
Another significant pathway modulated by TMS is the AMPK/SIRT1/eNOS signaling cascade.[3][4] AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes cellular energy homeostasis. Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a vital role in cellular stress resistance. Endothelial nitric oxide synthase (eNOS) is responsible for producing nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties. TMS has been demonstrated to activate this pathway, leading to increased NO bioavailability and protection against endothelial dysfunction caused by oxidative stress.[3][4]
Experimental Protocols
This section details a general workflow for treating biological samples with TMS and subsequently measuring common markers of oxidative stress.
1. Protocol: Treatment of Cultured Cells with TMS
This protocol describes the treatment of a cell line (e.g., HepG2, bEnd.3) with TMS to investigate its effects on oxidative stress.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell type; aim for 70-80% confluency at the time of treatment. |
| TMS Preparation | Dissolve TMS in DMSO to create a stock solution (e.g., 10 mM). |
| TMS Working Concentration | 0.5 µM to 5 µM in cell culture medium.[1][2] |
| Treatment Duration | 24 hours for pre-treatment before inducing oxidative stress.[2] |
| Oxidative Stress Induction | High glucose, H2O2, or other appropriate inducers. |
| Controls | Vehicle control (DMSO), untreated control, positive control (known antioxidant). |
Methodology:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare the TMS working solution by diluting the stock solution in a complete cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the TMS-containing medium or control medium.
-
Incubate the cells for the specified duration (e.g., 24 hours).
-
After the pre-treatment period, induce oxidative stress by adding the chosen inducer (e.g., high glucose) to the culture medium for the desired time.
-
Following the treatment, harvest the cells for downstream analysis of oxidative stress markers.
2. Protocol: In Vivo Administration of TMS
This protocol provides a general guideline for the oral administration of TMS to a mouse model of diet-induced obesity and diabetes.
| Parameter | Recommendation |
| Animal Model | C57BL/6J mice on a high-fat diet (e.g., 60% kcal% fat) for 14 weeks.[4] |
| TMS Dosage | 10 mg/kg/day.[4] |
| Administration Route | Oral gavage. |
| Treatment Duration | 4 weeks.[4] |
| Vehicle | Carboxymethylcellulose sodium (CMC-Na). |
| Controls | Vehicle-treated group, standard diet group. |
Methodology:
-
Induce the disease model in the animals as required (e.g., high-fat diet).
-
Prepare the TMS suspension in the vehicle at the appropriate concentration for the desired dosage.
-
Administer TMS or the vehicle to the respective groups of animals daily via oral gavage for the specified duration.
-
Monitor the animals for any adverse effects throughout the treatment period.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, aorta) for the analysis of oxidative stress markers.
3. Protocol: Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, CM-H2DCFDA, to measure intracellular ROS levels.
| Parameter | Recommendation |
| Probe | CM-H2DCFDA |
| Probe Concentration | Typically 5-10 µM. |
| Incubation Time | 30 minutes. |
| Detection Method | Fluorescence microscopy or flow cytometry. |
Methodology:
-
After treating the cells with TMS and inducing oxidative stress, wash the cells with a warm phosphate-buffered saline (PBS).
-
Load the cells with the CM-H2DCFDA probe diluted in a serum-free medium and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
4. Protocol: Western Blot Analysis for Oxidative Stress Markers
This protocol is for quantifying the protein expression levels of key markers in the Nrf2 and AMPK/SIRT1/eNOS pathways.
| Parameter | Recommendation |
| Sample Type | Cell lysates or tissue homogenates. |
| Primary Antibodies | Anti-Nrf2, anti-HO-1, anti-NQO1, anti-phospho-AMPK, anti-AMPK, anti-SIRT1, anti-phospho-eNOS, anti-eNOS. |
| Loading Control | Anti-β-actin or anti-GAPDH. |
| Detection | Chemiluminescence or fluorescence. |
Methodology:
-
Prepare protein lysates from the treated cells or tissues.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Experimental workflow for studying the effects of TMS on oxidative stress.
Caption: Signaling pathways modulated by TMS to reduce oxidative stress.
References
- 1. 3,4′,5-Trimethoxy- trans -stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signali ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04158A [pubs.rsc.org]
- 2. 3,3',4,5'-Tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene prevent oxygen-glucose deprivation-induced injury in brain endothelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4′,5-Trimethoxy-<i>trans</i>-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - ProQuest [proquest.com]
- 4. 3,4',5-Trimethoxy- trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Spin Trapping of Secondary Radicals with 3,3,5,5-Tetramethyl-1-Pyrroline-N-Oxide (TMIO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spin trapping is a critical technique in free radical research, enabling the detection and identification of transient radical species by converting them into more stable radical adducts detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] 3,3,5,5-Tetramethyl-1-pyrroline-N-oxide (TMIO), also known as M4PO, is a cyclic nitrone spin trap that has shown utility in trapping various radical species. These application notes provide an overview of the use of this compound for trapping secondary radicals, including available quantitative data and experimental protocols.
Secondary radicals, such as carbon-centered and oxygen-centered radicals, are key intermediates in a variety of biochemical processes, including lipid peroxidation and oxidative stress-related cellular damage. Their detection is crucial for understanding the mechanisms of various pathologies and for the development of therapeutic interventions.
Principles of this compound Spin Trapping
This compound reacts with unstable secondary radicals to form a more persistent nitroxide radical adduct. This spin adduct produces a characteristic EPR spectrum, and the analysis of its hyperfine coupling constants (hfccs) can help identify the trapped radical. The high reactivity of this compound with certain radicals, such as the hydroxyl radical, has been noted.[1]
Quantitative Data: Hyperfine Coupling Constants of this compound Spin Adducts
The identification of trapped radicals relies heavily on the specific hyperfine coupling constants of their spin adducts. While data for this compound adducts with primary radicals are available, specific data for secondary radical adducts are less common in the literature. The following table summarizes known hyperfine coupling constants for this compound spin adducts.
| Trapped Radical | aN (G) | aH (G) | g-value | Reference |
| Hydroxyl (•OH) | 15.2 | 16.8 | 2.0055 | [1] |
Note: Data for secondary radical adducts with this compound is currently limited in publicly available literature. Researchers are encouraged to determine these parameters experimentally for their specific systems.
Experimental Protocols
The following are generalized protocols for the spin trapping of secondary radicals using this compound in biological systems. It is essential to optimize these protocols for each specific experimental setup.
Protocol 1: General In Vitro Spin Trapping of Secondary Radicals
This protocol outlines a general procedure for trapping secondary radicals in a cell-free system.
Materials:
-
3,3,5,5-Tetramethyl-1-pyrroline-N-oxide (this compound)
-
System for generating secondary radicals (e.g., lipid peroxidation induction system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR spectrometer
-
Flat cell or capillary tube for EPR measurements
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS). A concentration of 40 mM has been used in in vivo studies and can be a starting point for in vitro experiments.[1] Note that this compound is hygroscopic and should be handled accordingly.
-
Reaction Mixture Preparation: In an Eppendorf tube, combine the radical generating system with the this compound solution. The final concentration of this compound may need to be optimized (typically in the range of 10-100 mM).
-
Incubation: Incubate the reaction mixture under conditions that promote the generation of secondary radicals. The incubation time will vary depending on the system under investigation.
-
EPR Sample Preparation: Transfer the reaction mixture to a flat cell or a capillary tube suitable for EPR analysis.
-
EPR Spectroscopy: Record the EPR spectrum. Typical instrument settings may include:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.1 s
-
Sweep Time: 1-2 min
-
-
Data Analysis: Analyze the resulting EPR spectrum to identify the spin adduct based on its characteristic hyperfine coupling constants.
Experimental Workflow for In Vitro Spin Trapping
Caption: Workflow for in vitro spin trapping of secondary radicals with this compound.
Protocol 2: Spin Trapping of Secondary Radicals in a Cellular System
This protocol is designed for the detection of intracellular or extracellular secondary radicals produced by cells in culture.
Materials:
-
Cell culture of interest
-
This compound
-
Cell culture medium
-
Inducer of oxidative stress (if necessary)
-
PBS, pH 7.4
-
EPR spectrometer
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile PBS or cell culture medium. The final concentration should be tested for cytotoxicity to the specific cell line.
-
Treatment of Cells:
-
For extracellular radicals: Add the this compound solution directly to the cell culture medium.
-
For intracellular radicals: Pre-incubate the cells with this compound in the medium to allow for cellular uptake. Incubation times may vary from 30 minutes to a few hours.
-
-
Induction of Radical Formation: If required, treat the cells with an agent that induces the formation of secondary radicals (e.g., a pro-oxidant).
-
Sample Collection:
-
For extracellular radicals: Collect the cell culture medium.
-
For intracellular radicals: Harvest the cells, wash with PBS, and lyse the cells in a buffer containing this compound.
-
-
EPR Analysis: Transfer the collected sample (medium or cell lysate) to an EPR sample holder and record the spectrum as described in Protocol 1.
-
Data Analysis: Analyze the EPR spectrum to identify the spin adducts.
Logical Relationship in Cellular Spin Trapping
Caption: Process of cellular spin trapping and detection of secondary radicals.
Considerations and Limitations
-
Adduct Stability: The stability of this compound spin adducts, particularly with secondary radicals, may be a limiting factor. It is crucial to perform time-course experiments to determine the optimal window for detection.
-
Toxicity: When working with cellular systems, it is important to assess the potential toxicity of this compound at the concentrations used.
-
Specificity: this compound can trap a variety of radicals. In complex biological systems, the resulting EPR spectrum may be a composite of signals from multiple spin adducts, making interpretation challenging. The use of specific inhibitors or scavengers can aid in identifying the parent radicals.
-
Secondary Reactions: The primary spin adduct may undergo further reactions, leading to the formation of secondary radical adducts that can complicate spectral analysis.
Conclusion
This compound is a valuable tool for the detection of transient free radicals. While its application for trapping primary radicals like hydroxyl and superoxide is more established, its use for detecting secondary radicals holds significant potential for advancing our understanding of oxidative stress and related pathologies. Further research is needed to fully characterize the EPR spectra of this compound adducts with a wider range of secondary radicals and to optimize protocols for their detection in various biological contexts.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in TMIO EPR Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Electron Paramagnetic Resonance (EPR) experiments using the TMIO (2,2,6,6-tetramethyl-1-imino-octan-4-ol) spin label.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent EPR signal in this compound experiments?
A weak or absent EPR signal in experiments with this compound, a nitroxide-based spin label, can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with sample preparation, problems with the spin label itself, and suboptimal EPR instrument settings. Key areas to investigate include inefficient labeling of the target molecule, degradation of the this compound spin label, low sample concentration, and incorrect instrument parameters.
Q2: How can I improve the labeling efficiency of my protein with this compound?
Low labeling efficiency is a frequent culprit for weak signals. To enhance the covalent attachment of this compound to your target molecule, typically at a cysteine residue, consider the following steps:
-
Reduction of Cysteine Residues: Ensure that the target cysteine residues are in a reduced state and not forming disulfide bonds. This can be achieved by pre-incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent before adding the spin label to prevent its deactivation.
-
Optimize Labeling Conditions: The reaction between the spin label and the protein is influenced by pH, temperature, and incubation time. While optimal conditions can be protein-dependent, a common starting point is to perform the labeling reaction at a pH between 7.0 and 8.0, at 4°C overnight or at room temperature for a few hours. A molar excess of the spin label (e.g., 10-fold) is typically used to drive the reaction to completion.
-
Removal of Unreacted Label: It is critical to remove any unreacted this compound after the labeling reaction. Free spin label in solution will contribute a strong, sharp signal that can obscure the broader signal from the labeled protein and interfere with accurate concentration measurements. This is typically achieved through dialysis, size-exclusion chromatography, or spin filtration.
Q3: My this compound-labeled sample initially had a good signal, but it has weakened over time. What could be the cause?
Signal loss over time often points to the degradation of the nitroxide spin label. Nitroxides are susceptible to reduction to the EPR-silent hydroxylamine by certain biological components or chemical reagents.
-
Reducing Agents: The presence of even trace amounts of reducing agents like DTT or TCEP in the final sample buffer can lead to signal decay.
-
Ascorbate: Ascorbic acid (Vitamin C) is a potent reducing agent for nitroxides and should be avoided in sample buffers unless its effect is part of the experimental design.
-
Sample Storage: For long-term storage, it is advisable to flash-freeze the labeled protein samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the optimal concentration range for this compound-labeled samples in EPR?
The ideal concentration for a continuous-wave (CW) EPR experiment at X-band is typically in the range of 50 to 200 µM.
-
Low Concentration: Below 50 µM, the signal-to-noise ratio may be too low for accurate analysis.
-
High Concentration: At concentrations significantly above 200 µM, spin-spin interactions can occur, leading to broadening of the EPR signal, which can sometimes be misinterpreted as a change in mobility.
Q5: How do I choose the right EPR instrument settings for my this compound experiment?
Optimizing the acquisition parameters of the EPR spectrometer is crucial for maximizing the signal-to-noise ratio without introducing artifacts.
-
Microwave Power: It is essential to operate under non-saturating conditions. Power saturation occurs when the rate of spin excitation by microwaves exceeds the rate of spin relaxation, leading to a decrease in signal intensity. To find the optimal power, record the signal intensity at increasing microwave power levels and choose a power setting in the linear range before the intensity starts to plateau or decrease.
-
Modulation Amplitude: The modulation amplitude should be optimized to maximize signal intensity without causing significant line broadening. A good starting point is to use a modulation amplitude that is a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth of the narrowest feature in your spectrum.
-
Time Constant and Sweep Time: The choice of time constant and sweep time are interdependent and affect the signal-to-noise ratio and potential signal distortion. A longer time constant will filter out more noise but requires a slower sweep time to avoid distorting the spectral line shape. A general rule of thumb is to set the sweep time to be at least ten times the time constant.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low EPR Signal
This guide provides a systematic approach to identifying the root cause of a weak EPR signal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low EPR signals.
Steps:
-
Verify Labeling Efficiency:
-
Method: Use a technique like mass spectrometry to confirm the covalent attachment of the this compound label to your protein.
-
Action: If labeling is incomplete, refer to the FAQ on improving labeling efficiency.
-
-
Measure Sample Concentration:
-
Method: Accurately determine the concentration of the spin-labeled protein.
-
Action: If the concentration is too low, concentrate the sample. Be mindful of potential aggregation at very high concentrations.
-
-
Optimize Instrument Settings:
-
Method: Systematically vary the microwave power, modulation amplitude, and time constant/sweep time to find the optimal parameters for your sample.
-
Action: Refer to the relevant FAQ for guidance on parameter optimization.
-
-
Assess Spin Label Integrity:
-
Method: Acquire a spectrum of a fresh sample and compare it to one that has been stored or handled for a longer period. A decrease in signal intensity suggests degradation.
-
Action: If degradation is suspected, prepare fresh samples and ensure the absence of reducing agents in your buffers.
-
Guide 2: Experimental Protocol for this compound Spin Labeling of a Cysteine-Containing Protein
This guide provides a general protocol for labeling a protein with this compound.
Experimental Workflow
Caption: A step-by-step workflow for protein spin labeling with this compound.
Methodology:
-
Protein Preparation: Start with a purified protein solution of known concentration in a suitable buffer (e.g., phosphate or Tris buffer).
-
Reduction: If the protein contains cysteine residues that may have formed disulfide bonds, incubate it with a 10-fold molar excess of a reducing agent like DTT for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label. This is typically done using a desalting column or spin filtration, exchanging the buffer with a degassed buffer to minimize oxidation.
-
Spin Labeling: Add a 10-fold molar excess of the this compound spin label (from a stock solution in a compatible organic solvent like DMSO or DMF) to the protein solution. Incubate the reaction mixture, for instance, overnight at 4°C with gentle stirring.
-
Removal of Unreacted Label: After the incubation period, remove the unreacted spin label by dialysis against several changes of buffer or by using a desalting column.
-
Final Sample Preparation: Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-200 µM). The final sample should be in a buffer that is compatible with EPR, and for aqueous samples at room temperature, specialized flat cells are often required to minimize microwave absorption by water.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound EPR experiments. Note that these are starting points and may require optimization for your specific system.
Table 1: Recommended Sample and Labeling Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 50 - 200 µM | Higher concentrations can lead to spin-spin broadening. |
| This compound:Protein Molar Ratio | 10:1 | A molar excess helps drive the labeling reaction. |
| Labeling Reaction pH | 7.0 - 8.0 | Balances reactivity of the cysteine thiol and stability of the label. |
| Labeling Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
| Labeling Duration | 1 hour to Overnight | Longer times may be needed for less accessible cysteines. |
Table 2: Typical X-Band CW-EPR Acquisition Parameters
| Parameter | Typical Range | Purpose |
| Microwave Frequency | ~9.5 GHz | Standard for X-band spectrometers. |
| Microwave Power | 1 - 20 mW | Must be optimized to avoid saturation. |
| Modulation Frequency | 100 kHz | A standard setting on most instruments. |
| Modulation Amplitude | 0.1 - 2 G | Should be less than the narrowest line width to avoid distortion. |
| Sweep Width | 100 - 150 G | Sufficient to cover the entire nitroxide spectrum. |
| Time Constant | 10 - 100 ms | Balances noise reduction with sweep time. |
| Sweep Time | 30 - 240 s | Should be significantly longer than the time constant. |
| Number of Scans | 1 to >100 | Averaging multiple scans improves the signal-to-noise ratio. |
Technical Support Center: TMIO Spin Trapping
Welcome to the technical support center for 2,2,4-trimethyl-2H-imidazole-1-oxide (TMIO) spin trapping. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you avoid common artifacts and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what types of radicals does it trap?
This compound (2,2,4-trimethyl-2H-imidazole-1-oxide) is a nitrone-based spin trap belonging to the 2H-imidazole-1-oxide family. It is used to detect and identify short-lived free radicals by forming more stable paramagnetic spin adducts that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is effective at trapping a variety of radicals, including:
-
Hydroxyl radicals (•OH)
-
Carbon-centered radicals (e.g., •CH3, •CH2OH)
-
Sulfur-centered radicals (e.g., glutathionyl and cysteinyl radicals)[1]
An important characteristic of this compound is that it does not trap superoxide radicals (O2•−).[1] This selectivity can be advantageous in complex biological systems where the presence of superoxide can complicate the interpretation of EPR spectra from other spin traps like DMPO.
Q2: What are the most common artifacts to be aware of when using this compound?
The most significant artifact in this compound spin trapping arises from its reaction with peroxynitrite (ONOO−). This compound reacts with peroxynitrite to form a spin adduct that is identical to the hydroxyl radical adduct.[1] This can lead to a false positive for hydroxyl radical detection in systems where peroxynitrite is present.
Other potential artifacts, common to nitrone spin traps in general, include:
-
Forrester-Hepburn Mechanism: This involves the nucleophilic addition of a non-radical species to the spin trap, followed by oxidation to form a nitroxide. While not specifically detailed for this compound in the available literature, it is a known source of artifacts for other nitrone spin traps.[2][3]
-
Impurities in the Spin Trap: The purity of the this compound is crucial. Impurities can lead to interfering background signals in the EPR spectrum. It has been noted that in some experimental setups, this compound was excluded from a "cocktail of spin traps" due to the presence of such interfering signals.
-
Instability of Spin Adducts: Like all spin adducts, those formed with this compound have finite stability. The decay of the spin adduct can lead to a loss of signal over time and the formation of secondary radical species.
Q3: How can I distinguish between a hydroxyl radical adduct and a peroxynitrite-derived adduct?
Since this compound forms the same spin adduct with both hydroxyl radicals and peroxynitrite, distinguishing between them requires careful experimental design and the use of specific scavengers or inhibitors.[1]
-
Use of Superoxide Dismutase (SOD): In systems where superoxide is a potential precursor to peroxynitrite (via reaction with nitric oxide), the addition of SOD can help to eliminate the formation of peroxynitrite and thus reduce the corresponding this compound adduct signal if it originates from this species.
-
Use of Peroxynitrite Scavengers: Employing known peroxynitrite scavengers, such as uric acid or ebselen, can help to determine the contribution of peroxynitrite to the observed this compound adduct signal. A decrease in the signal intensity in the presence of these scavengers would suggest that at least a portion of the adduct is derived from peroxynitrite.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No EPR signal or very weak signal | 1. Radical concentration is too low. 2. Spin adduct is unstable and has decayed. 3. Incorrect EPR spectrometer settings. 4. Inefficient spin trapping. | 1. Increase the concentration of the radical generating system if possible. 2. Acquire spectra as soon as possible after radical generation. Consider cryo-trapping if adducts are extremely unstable. 3. Optimize spectrometer settings (e.g., microwave power, modulation amplitude, scan time). 4. Ensure an adequate concentration of this compound is used (typically in the mM range). |
| Unidentified or unexpected EPR signals | 1. Impurities in the this compound spin trap. 2. Formation of artifacts (e.g., from peroxynitrite or nucleophilic addition). 3. Degradation of the this compound or the spin adduct. | 1. Purify the this compound before use. Run a control spectrum of the this compound solution without the radical generating system to check for background signals. 2. Use scavengers (e.g., SOD for superoxide, uric acid for peroxynitrite) to identify the source of the radical. 3. Protect samples from light and high temperatures. Acquire spectra promptly. |
| Signal identical to the hydroxyl radical adduct is observed | 1. Presence of hydroxyl radicals. 2. Presence of peroxynitrite. | 1. Confirm with hydroxyl radical scavengers like ethanol or DMSO. 2. Use peroxynitrite scavengers or SOD (if superoxide is a precursor) to see if the signal is diminished. |
| Broad or poorly resolved EPR spectrum | 1. High concentration of the spin adduct leading to spin-spin broadening. 2. Low molecular mobility of the spin adduct. | 1. Dilute the sample. 2. Increase the temperature of the sample if possible, or use a less viscous solvent. |
Experimental Protocols
General Protocol for this compound Spin Trapping in a Biological System (Example)
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular system.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., phosphate-buffered saline, PBS). Ensure the final solvent concentration in the experimental sample is minimal and does not interfere with the reaction.
-
Prepare all other solutions (e.g., cell suspension, radical generating system) in a buffer appropriate for the biological system (e.g., PBS or cell culture medium).
-
-
Spin Trapping Experiment:
-
In an EPR-grade microcapillary tube or flat cell, combine the biological sample (e.g., cell suspension, enzyme solution).
-
Add the this compound stock solution to achieve the desired final concentration (typically 10-50 mM).
-
Initiate the radical generating process (e.g., by adding a chemical inducer or exposing to light).
-
Immediately mix the solution thoroughly but gently.
-
-
EPR Spectroscopy:
-
Place the sample into the EPR spectrometer.
-
Begin acquiring spectra as soon as possible.
-
Use appropriate EPR settings. Typical X-band spectrometer settings for spin trapping are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)
-
Sweep Width: 100 G
-
Scan Time: 1-2 minutes
-
Number of Scans: 1-10 (average to improve signal-to-noise)
-
-
-
Data Analysis:
-
Simulate the experimental spectrum to identify the component radical adducts based on their characteristic hyperfine coupling constants.
-
Synthesis of 2,2,4-trimethyl-2H-imidazole-1-oxide (this compound)
A general method for the synthesis of 2H-imidazole 1-oxides involves the condensation of a 1,2-dicarbonyl compound mono- or di-imine with an oxime.[4][5] A more recent approach utilizes a ball-milling mechanochemical method for the synthesis of 2-unsubstituted imidazole N-oxides.[4] For the specific synthesis of this compound, a detailed protocol would involve the reaction of an appropriate 1,2-diimine precursor with an acetone oxime derivative, though a precise, readily available protocol for this compound synthesis is not detailed in the searched literature. Researchers should refer to the primary literature on imidazole N-oxide synthesis for detailed methodologies.[4][5]
Data Presentation
Table 1: EPR Hyperfine Coupling Constants (a-values) for Common this compound Spin Adducts
| Trapped Radical | Adduct | aN (G) | aH (G) | aHγ (G) | g-value |
| Hydroxyl (•OH) | This compound-OH | 14.4 | 7.2 | - | 2.0061 |
| Methyl (•CH3) | This compound-CH3 | 15.1 | 8.8 | - | 2.0062 |
| Glutathionyl (GS•) | This compound-SG | 14.2 | - | - | 2.0060 |
Note: These are representative values and may vary slightly depending on the solvent and temperature.
Visualizations
Caption: A typical experimental workflow for this compound spin trapping.
Caption: Signaling pathway illustrating a key this compound artifact.
References
- 1. Spin trapping of O-, C-, and S-centered radicals and peroxynitrite by 2H-imidazole-1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazole 1-oxides from 1,2-diimines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Fluorescent Probe Incubation in Cellular Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for fluorescent probes like TMIO in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for a fluorescent probe?
The main objective is to achieve the highest possible signal-to-noise ratio. This means maximizing the specific signal from the target structure within the cell while minimizing non-specific background fluorescence and ensuring that the probe does not induce cellular toxicity or alter normal cell function.[1][2]
Q2: What are the key factors that influence the optimal incubation time?
Several factors can affect the ideal incubation time for a fluorescent probe:
-
Cell Type and Density: Different cell lines have varying membrane permeability and metabolic rates, which can influence probe uptake.[3][4] Cell density can also play a role; confluent monolayers may require longer incubation times than sparsely plated cells.
-
Probe Concentration: Higher concentrations may lead to faster staining but can also increase background signal and the risk of cytotoxicity.[5][6][7]
-
Temperature and pH: Incubation is typically performed at 37°C to leverage active cellular processes, but some protocols may require lower temperatures to minimize artifacts. The pH of the medium can affect both the probe's charge and the cell membrane's properties.[8]
-
Probe Characteristics: The physicochemical properties of the dye itself, such as its size, charge, and lipophilicity, will determine its ability to cross the cell membrane.[9][10]
Q3: How can I determine a starting point for incubation time and concentration?
If the manufacturer provides a recommended protocol, that is the best starting point. For a new probe or cell line, a good starting point for many fluorescent dyes is a concentration of 1-10 µM for an incubation period of 15 to 60 minutes.[4] It is crucial to then perform a systematic optimization for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
-
Question: I have completed the incubation, but I am seeing a very weak or no fluorescent signal. What could be the cause?
-
Answer:
-
Insufficient Incubation Time or Concentration: The probe may not have had enough time to accumulate in the target organelle or bind to its target. Try systematically increasing the incubation time and/or the probe concentration.[11]
-
Low Target Expression: The cellular structure or molecule you are trying to label may be expressed at very low levels in your chosen cell line.[2][11]
-
Photobleaching: The fluorescent signal can be diminished by exposure to light during sample preparation and imaging. Minimize light exposure and consider using an anti-fade mounting medium.[2][12][13]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of your fluorescent probe.[12]
-
Issue 2: High Background Fluorescence
-
Question: My images have a high level of background fluorescence, making it difficult to distinguish the signal. How can I reduce it?
-
Answer:
-
Excessive Probe Concentration or Incubation Time: Too much probe or too long of an incubation can lead to non-specific binding and high background.[12] Try reducing the concentration or the incubation time.
-
Inadequate Washing: Ensure that you are thoroughly washing the cells with a suitable buffer (e.g., PBS) after incubation to remove any unbound probe.[12]
-
Autofluorescence: Some cell types naturally exhibit autofluorescence. You can check for this by imaging an unstained control sample. Using a probe with a longer wavelength (in the red or far-red spectrum) can sometimes help.[12]
-
Media Components: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your experiments.
-
Issue 3: Evidence of Cell Stress or Toxicity
-
Question: After incubation with the fluorescent probe, I'm noticing changes in cell morphology, detachment, or signs of cell death. What should I do?
-
Answer:
-
Probe-Induced Cytotoxicity: Many fluorescent dyes can be toxic to cells, especially at high concentrations or after prolonged exposure.[7][14][15] It is essential to perform a toxicity assay. Reduce the probe concentration and/or the incubation time.
-
Solvent Toxicity: If the probe is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.5%).[16]
-
Experimental Conditions: Ensure that other experimental conditions, such as temperature and pH, are optimal for your cells to avoid inducing stress.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol provides a method for determining the optimal incubation time for a fluorescent probe at a fixed concentration.
-
Cell Plating: Plate your cells at the desired density in a multi-well plate suitable for imaging and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare the fluorescent probe solution at a fixed concentration (e.g., 5 µM) in an appropriate imaging buffer or culture medium.
-
Time-Course Incubation:
-
Add the probe solution to the cells in different wells.
-
Incubate the plate at 37°C.
-
Image the different wells at various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
Image Acquisition: Acquire images using consistent settings for laser power, exposure time, and gain for all time points.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the target structure and a background region for each time point.
-
Calculate the signal-to-noise ratio (Signal/Background).
-
Plot the signal-to-noise ratio against the incubation time. The optimal time is typically the point at which this ratio plateaus.[6][17]
-
Protocol 2: Determining Optimal Concentration
This protocol helps to identify the ideal probe concentration using a fixed, predetermined incubation time.
-
Cell Plating: Plate cells as described in Protocol 1.
-
Serial Dilution: Prepare a series of dilutions of the fluorescent probe in your imaging buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Incubation:
-
Add the different probe concentrations to the cells in separate wells.
-
Incubate for the optimal time determined in Protocol 1.
-
-
Washing and Imaging: Wash the cells to remove unbound probe and acquire images using consistent settings.
-
Data Analysis:
Data Presentation
Table 1: Example Starting Conditions for Fluorescent Probe Optimization
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 10 µM | Highly dependent on the specific probe and cell type. |
| Incubation Time | 5 - 120 minutes | Shorter times for highly permeable dyes, longer for others. |
| Temperature | 37°C | Can be lowered to 4°C to inhibit active transport. |
| Cell Density | 50-80% Confluency | Avoid overly dense or sparse cultures. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Weak/No Signal | Insufficient incubation time/concentration | Increase time and/or concentration. |
| Photobleaching | Minimize light exposure; use anti-fade reagent. | |
| High Background | Excessive concentration/incubation time | Decrease concentration and/or time. |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Cell Toxicity | Probe concentration is too high | Lower the concentration; perform a viability assay. |
| Solvent toxicity | Ensure final solvent concentration is non-toxic. |
Visualizations
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal fluorescent-dye staining time for the real-time detection of microbes: a study of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interference of TMIO with Biological Systems
Welcome to the technical support center for 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (2,2,4-Trimethyl-2H-imidazole-1-oxide) is a cell-permeable spin trap. Its primary application is to detect and stabilize short-lived free radicals, such as peroxynitrite and secondary oxygen-, carbon-, sulfur-, and nitrogen-centered radicals. This allows for their detection and characterization using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry.
Q2: Is this compound toxic to cells?
A: Studies have shown that this compound exhibits low cytotoxicity in cell cultures, such as bovine aortic endothelial cells, at the typical millimolar concentrations used for spin trapping experiments.[1] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: Can the imidazole structure of this compound interfere with my experiments?
A: Yes, the imidazole moiety has the potential to interfere with certain biological assays. Imidazole is known to interact with metal ions and can inhibit some enzymes.[2] It is also known to suppress ionization in mass spectrometry, which can affect the detection of your target molecules.[3] Careful consideration of these potential interferences and the inclusion of appropriate controls are crucial.
Q4: What are the main advantages of using this compound?
A: this compound is a selective, non-toxic, and cell-permeable spin trap. Its cell permeability makes it particularly useful for studying intracellular free radical formation in living cells.
Troubleshooting Guides
Issues with Mass Spectrometry (MS) Analysis
Problem: You are observing low signal intensity or suppression of your analyte of interest in your mass spectrometry data after using this compound.
Possible Cause: The imidazole component of this compound can interfere with the ionization process in mass spectrometry, leading to reduced signal intensity.[3]
Solutions:
-
Sample Cleanup: It is crucial to remove excess this compound and other buffer components before MS analysis.[3]
-
C18 Cleanup: Utilize a C18 solid-phase extraction (SPE) column to desalt and remove polar compounds, including unbound this compound, from your peptide or small molecule samples.[3]
-
Dialysis or Size Exclusion Chromatography (SEC): For protein samples, dialysis or SEC can be effective in removing smaller molecules like this compound.[3]
-
Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can be used to isolate proteins from interfering substances. However, be aware of potential protein loss with these methods.[3]
-
Experimental Workflow for Sample Cleanup Prior to MS:
Caption: Workflow for sample cleanup to remove this compound before MS analysis.
Unexpected Results in Enzyme Assays
Problem: You observe an unexpected inhibition or alteration of your enzyme's activity in the presence of this compound.
Possible Cause: The imidazole ring in this compound can interact with the active site of certain enzymes, potentially leading to competitive or partial competitive inhibition.[2]
Solutions:
-
Control Experiments: Run control experiments with your enzyme and this compound in the absence of the radical-generating system to assess the direct effect of this compound on enzyme activity.
-
Vary this compound Concentration: Perform your assay with a range of this compound concentrations to identify a potential dose-dependent inhibitory effect.
-
Alternative Spin Trap: If this compound is found to significantly interfere with your enzyme of choice, consider using a different spin trap with a different chemical structure.
Signaling Pathway demonstrating potential enzyme inhibition:
Caption: Potential inhibitory interaction of this compound with an enzyme active site.
Poor Stability or Disappearance of this compound Adducts
Problem: You are unable to detect the expected this compound-radical adducts, or the signal is weak and disappears quickly.
Possible Cause: The stability of the spin adduct is a critical factor in successful spin trapping experiments. The adduct may be unstable under your experimental conditions or may be undergoing further reactions.
Solutions:
-
Optimize Detection Time: The time between radical formation, trapping, and detection is critical. Attempt to minimize this time.
-
Control pH and Temperature: Ensure that the pH and temperature of your system are stable and optimal for the stability of the nitrone adducts.
-
Consider Redox Environment: The local redox environment can affect the stability of the adduct. The presence of strong reducing or oxidizing agents may lead to the degradation of the adduct.
-
Immuno-Spin Trapping: For macromolecular adducts (proteins, DNA), consider using an antibody-based detection method (immuno-spin trapping). This can be more sensitive and detect adducts that are no longer paramagnetic.
Experimental Protocols
General Protocol for Immuno-Spin Trapping in Cell Culture
This protocol provides a general framework for detecting protein or DNA radicals in cells using a spin trap like this compound, followed by immunodetection.
-
Cell Culture: Plate cells in a suitable format (e.g., chamber slides for microscopy or plates for lysate-based assays).
-
Pre-incubation with this compound: Wash the cells with pre-warmed buffer (e.g., HBSS) and incubate with this compound (typically 10-80 mM) for 15-20 minutes to allow for cell penetration.
-
Induction of Oxidative Stress: Introduce the stimulus to generate free radicals (e.g., a chemical inducer, radiation).
-
Cell Lysis and Macromolecule Isolation:
-
For protein analysis: Lyse the cells and harvest the protein fraction.
-
For DNA analysis: Isolate the DNA, ensuring it is free from protein contamination.
-
-
Immunodetection:
-
ELISA/Dot Blot: Immobilize the isolated protein or DNA onto a membrane or plate. Probe with a primary antibody that recognizes the this compound-adduct, followed by a labeled secondary antibody for detection.
-
Immunofluorescence Microscopy: If using chamber slides, fix and permeabilize the cells. Probe with the primary and a fluorescently labeled secondary antibody to visualize the location of the adducts within the cells.
-
Workflow for Immuno-Spin Trapping:
Caption: General experimental workflow for immuno-spin trapping.
Quantitative Data Summary
While specific quantitative data for this compound's interference with a wide range of assays is not extensively documented in the literature, the following table summarizes key characteristics based on available information and general knowledge of related compounds.
| Parameter | Value/Observation | Reference/Note |
| Cytotoxicity | Low at typical millimolar concentrations in bovine aortic endothelial cells. | [1] |
| MS Interference | Potential for ion suppression due to the imidazole moiety. | [3] |
| Enzyme Inhibition | Possible, as imidazole is a known inhibitor of some enzymes. | [2] |
| Typical Concentration | 10 - 80 mM for in-cell spin trapping. | Inferred from general spin trapping protocols. |
References
Technical Support Center: Enhancing the Stability of Nitrone Radical Adducts
Frequently Asked Questions (FAQs)
Q1: My TMIO radical adduct signal is weak and decays quickly. What are the common causes and how can I improve its stability?
A1: Rapid decay of the radical adduct signal is a frequent challenge in spin trapping experiments. The primary causes include:
-
Reduction of the nitroxide: Cellular reductants like ascorbate or glutathione can reduce the nitroxide radical adduct to a diamagnetic hydroxylamine, rendering it EPR-silent.
-
Oxidation of the nitroxide: The radical adduct can be oxidized to a non-radical species.
-
Decomposition of the adduct: The spin adduct itself may be inherently unstable and decompose into other radical or non-radical products.
-
Reaction with nucleophiles: Nucleophiles present in the experimental system can attack the spin adduct, leading to its degradation.[1]
Troubleshooting Steps:
-
Optimize Spin Trap Concentration: Ensure you are using an adequate concentration of the this compound spin trap. A higher concentration can increase the rate of radical trapping, leading to a stronger initial signal. However, excessively high concentrations can sometimes lead to artifacts.
-
Control the pH: The stability of nitrone radical adducts can be pH-dependent. For many adducts, stability is greater in acidic conditions.[1] Experiment with a range of pH values to find the optimum for your specific this compound adduct.
-
Lower the Temperature: If experimentally feasible, conducting the experiment at a lower temperature can significantly slow down the decay of the radical adduct.
-
Deoxygenate the Sample: The presence of oxygen can sometimes lead to the formation of superoxide radicals, which can complicate the spectra and potentially react with the spin adduct. Deoxygenating the sample by bubbling with an inert gas like nitrogen or argon can help.
-
Purify the Spin Trap: Impurities in the spin trap can lead to the formation of interfering signals or accelerate the decay of the desired adduct. Ensure your this compound is of high purity.
Q2: I am observing an unexpected EPR signal that doesn't match my expected this compound radical adduct. What could be the source of this artifact?
A2: The appearance of unexpected signals is a common artifact in EPR spin trapping. Potential sources include:
-
Spin Trap Impurities: Paramagnetic impurities in the this compound spin trap can give rise to a background signal.
-
Decomposition of the Spin Adduct: The initial this compound radical adduct may be unstable and decompose to form a secondary, more stable radical adduct. For example, some superoxide adducts are known to decompose to form the more stable hydroxyl radical adduct.
-
Reaction of the Spin Trap with the System: The spin trap itself might react with components of your experimental system (e.g., buffers, solvents, or other reagents) to form a radical adduct.
-
Inverted Spin Trapping: The spin trap can be oxidized to a radical cation, which then reacts with a nucleophile to form a spin adduct.[1]
Troubleshooting Steps:
-
Run Control Experiments: Always run control experiments without the radical generating system to check for signals from the spin trap and buffer alone.
-
Use Isotope Labeling: If you suspect the formation of a specific radical (e.g., hydroxyl radical from water), using isotopically labeled compounds (e.g., H₂¹⁷O) can help confirm the identity of the trapped radical through changes in the hyperfine splitting pattern.
-
Vary the Spin Trap: If possible, try a different class of spin trap to see if the same radical is detected.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No EPR Signal Detected | Radical generation is too low. Radical adduct is too unstable. Spin trap concentration is too low. Incorrect EPR spectrometer settings. | Increase the rate of radical generation. See Q1 for improving adduct stability. Increase the spin trap concentration (e.g., 50-100 mM). Optimize microwave power, modulation amplitude, and scan time. |
| Poorly Resolved EPR Spectrum | High concentration of the radical adduct leading to spin-spin broadening. Presence of multiple radical adducts. Incorrect spectrometer settings. | Dilute the sample. Use computer simulation to deconvolute the spectra. Decrease the modulation amplitude. |
| Signal-to-Noise Ratio is Low | Insufficient number of scans. Low concentration of the radical adduct. Non-optimal spectrometer settings. | Increase the number of accumulated scans. See Q1 for improving adduct stability. Optimize microwave power and receiver gain. |
| Formation of an Unwanted Hydroxyl Adduct | Decomposition of a superoxide adduct. Metal-catalyzed formation of hydroxyl radicals (Fenton reaction). | Use a spin trap that forms a more stable superoxide adduct. Add a metal chelator like DTPA or deferoxamine to the buffer. |
Experimental Protocols
General Protocol for EPR Spin Trapping with a Cyclic Nitrone Spin Trap (e.g., this compound)
This protocol provides a general framework. The concentrations and incubation times should be optimized for each specific experimental system.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound spin trap (e.g., 1 M in a suitable solvent like water or DMSO).
-
Prepare a buffer solution at the desired pH (e.g., phosphate buffer, pH 7.4). If metal-catalyzed radical formation is a concern, add a metal chelator (e.g., 100 µM DTPA).
-
Prepare the components of your radical generating system.
-
-
Sample Preparation:
-
In an EPR-compatible tube (e.g., a glass capillary or flat cell), combine the buffer, the spin trap (final concentration typically 10-100 mM), and the components of your radical generating system.
-
The total sample volume will depend on the type of EPR resonator being used.
-
Mix the solution thoroughly but gently.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set the EPR parameters. Typical X-band spectrometer settings for spin trapping are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)
-
Sweep Width: 100 G
-
Sweep Time: 1-2 minutes
-
Number of Scans: 1-10 (or more for weak signals)
-
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Measure the g-value and hyperfine splitting constants from the spectrum.
-
Compare the experimental spectrum with simulated spectra to identify the trapped radical.
-
To quantify the amount of radical adduct, double integrate the EPR spectrum and compare it to a standard of known concentration (e.g., TEMPO).
-
Visualizations
Caption: A generalized workflow for an EPR spin trapping experiment.
Caption: Common pathways for the decay of nitrone radical adducts.
References
Technical Support Center: Trimethylindium (TMI) Purity and Storage
A Note on Terminology: This guide focuses on Trimethylindium, commonly abbreviated as TMI. The acronym TMIO may refer to 2,2,4-trimethyl-2H-imidazole-1-oxide, a spin-trap agent.[1] Given the critical nature of purity and storage for organometallic precursors, this guide addresses the challenges associated with TMI.
Trimethylindium (TMI) is an organoindium compound essential for manufacturing compound semiconductors used in a variety of electronic and optoelectronic devices.[2][3] Its purity is paramount, as even trace impurities can significantly impact the electrical and optical properties of the final product.[2] TMI is a colorless, pyrophoric solid, meaning it can ignite spontaneously on contact with air.[2][3] It also reacts violently with water.[4][5][6][7] These properties make its storage and handling particularly challenging.
Frequently Asked Questions (FAQs) on TMI Purity
Q1: Why is the purity of Trimethylindium so critical?
A1: The purity of TMI is crucial for the performance of semiconductor devices created using Metalorganic Vapour Phase Epitaxy (MOVPE).[2] Impurities can introduce unwanted elements into the semiconductor lattice, leading to defects that degrade electronic and optical properties. For high-performance applications, semiconductor-grade TMI with a purity of 99.9999% (6N) or greater is often required.[2]
Q2: What are the common impurities found in TMI?
A2: Common impurities can be categorized as follows:
-
Organic Impurities: Residual solvents from synthesis, or other organometallic compounds (e.g., organosilicon or organozinc compounds).
-
Inorganic/Elemental Impurities: Trace metals (e.g., Si, Ge, Sn, Zn, Mg) and non-metals. These can originate from raw materials or the manufacturing process.
-
Degradation Products: Oxides, hydroxides, and other compounds formed due to exposure to air or moisture.
Q3: How is the purity of TMI typically analyzed?
A3: Several analytical techniques are employed to assess TMI purity:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To detect and quantify trace elemental impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, can be used to identify and quantify organometallic impurities and assess the overall purity of the compound.
Frequently Asked Questions (FAQs) on TMI Storage and Handling
Q1: What are the standard storage conditions for Trimethylindium?
A1: TMI must be stored under an inert atmosphere, such as nitrogen or argon, with oxygen levels below 50 ppm.[4][5] It should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][5][6][7] Storage temperatures should ideally be maintained between 0-25°C to prevent deterioration.[2]
Q2: What happens if TMI is exposed to air or moisture?
A2: TMI is pyrophoric and will ignite spontaneously upon contact with air.[2][5] It reacts violently with water, releasing flammable gases that can also ignite.[5] Any breach in storage or handling protocols can lead to a fire, explosion, or complete degradation of the product.
Q3: What personal protective equipment (PPE) is required when handling TMI?
A3: Due to its hazardous nature, extensive PPE is required. This includes a full face shield, chemical worker's goggles, neoprene or nitrile rubber gloves, and fire-resistant laboratory clothing.[4][5] All handling of TMI must be performed in a glove box or a sealed system under an inert atmosphere.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discolored (e.g., yellow or brown) TMI crystals | Exposure to trace amounts of air or moisture, leading to oxidation or hydrolysis. | Do not use the material. Review handling and storage procedures to identify the source of the leak. Ensure the inert gas supply is of high purity. |
| Inconsistent experimental results (e.g., poor layer morphology in MOVPE) | TMI degradation or contamination. | Re-analyze the purity of the TMI source. If purity is compromised, replace the TMI cylinder. Check the integrity of gas lines and purifiers. |
| Clogged gas lines or valves | Formation of solid degradation byproducts. | Safely purge and clean the lines following established protocols for handling pyrophoric materials. This may require specialized equipment and should only be performed by trained personnel. |
| Spontaneous ignition during handling | Breach of inert atmosphere; exposure to air. | In case of fire, use a dry chemical powder, lime, sand, or soda ash to extinguish. NEVER use water, foam, or halogenated extinguishing agents. [9] Evacuate the area and follow emergency procedures. |
Experimental Protocols
Purity Analysis of TMI via Gas Chromatography (GC)
This protocol outlines a general procedure for analyzing the purity of TMI using a GC system equipped with a Flame Ionization Detector (FID).
Objective: To separate and quantify volatile impurities in a TMI sample.
Materials:
-
Agilent Intuvo 9000 GC system (or equivalent)[10]
-
Helium (carrier gas)
-
TMI sample, handled within an inert atmosphere glovebox
-
Airtight syringe for sample injection
-
Appropriate GC column (e.g., Agilent Intuvo HP-Innowax)[10]
Procedure:
-
System Preparation: Ensure the GC is properly calibrated and the carrier gas flow is stable.
-
Sample Preparation (in a glovebox):
-
Gently heat the TMI sample to sublimate it.
-
Using an airtight syringe, draw a specific volume of the TMI vapor from the headspace above the solid.
-
-
Injection:
-
Quickly transfer the syringe to the GC inlet.
-
Inject the sample. A typical injection volume is 0.5 µL.[10]
-
-
Chromatographic Run:
-
Use a pre-determined temperature program to separate the components. For example, hold at 60°C for 10 minutes.[10]
-
The FID will detect the separated components as they elute from the column.
-
-
Data Analysis:
-
Identify the main TMI peak and any impurity peaks.
-
Calculate the area of each peak.
-
Determine the purity by calculating the percentage of the TMI peak area relative to the total area of all peaks.
-
Visualizations
TMI Degradation Pathway
Caption: A diagram illustrating the degradation pathways of Trimethylindium upon exposure to oxygen and water.
Experimental Workflow for TMI Purity Analysis
Caption: Workflow for analyzing the purity of a Trimethylindium sample using Gas Chromatography.
Troubleshooting Logic for TMI-Related Issues
Caption: A logical flowchart for troubleshooting common issues encountered during experiments with Trimethylindium.
References
- 1. This compound CAS#: 136440-22-7 [amp.chemicalbook.com]
- 2. Trimethylindium [chemeurope.com]
- 3. Trimethylindium - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. agilent.com [agilent.com]
Technical Support Center: Interpreting Complex EPR Spectra from TMIO Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,4-trimethyl-1-pyrroline N-oxide (TMIO) spin traps. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of interpreting your Electron Paramagnetic Resonance (EPR) spectra and obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a spin trap?
This compound is a cyclic nitrone spin trap used in EPR spectroscopy to detect and identify short-lived free radicals. When a transient radical is present, it adds to the this compound molecule to form a more stable and EPR-detectable nitroxide radical adduct.[1][2] The resulting EPR spectrum provides a characteristic "fingerprint" of the trapped radical, allowing for its identification based on the hyperfine splitting patterns. Cyclic nitrones like this compound are often favored because they can yield more informative spectra compared to linear spin traps.[1]
Q2: How do I identify the trapped radical from the EPR spectrum of a this compound adduct?
The identity of the trapped radical is primarily determined by the hyperfine coupling constants (hfsc) of the resulting spin adduct.[3] These constants, denoted as aN (for the nitrogen nucleus) and aHβ (for the β-hydrogen), are sensitive to the structure of the trapped radical. By comparing the experimentally determined hfsc values to literature values for known adducts, you can identify the radical species. Simulation of the experimental spectrum with software like EasySpin or WinSim is a crucial step in accurately determining these parameters.[1]
Q3: What are some common radicals trapped by this compound and their typical hyperfine coupling constants?
While a comprehensive database for this compound is still being compiled, the hyperfine coupling constants are expected to be in a similar range to other cyclic nitrone spin traps like DMPO and its derivatives. Below is a table of representative hyperfine coupling constants for radical adducts of cyclic nitrones, which can be used as a guide for interpreting this compound spectra.
| Trapped Radical | Spin Trap | a_N (G) | a_Hβ (G) | Other Splittings (G) | Solvent |
| Hydroxyl (•OH) | DMPO | 14.9 | 14.9 | Water | |
| Superoxide (•OOH) | DEPMPO | 14.1 | 11.3 | a_P = 49.7 | Buffer |
| Methyl (•CH3) | DMPO | 16.3 | 23.4 | Water | |
| Glutathiyl (•SG) | BMPO | 13.7 | 12.8 | a_Hγ = 0.8 | Buffer |
Note: This table provides representative values. Actual values can vary depending on experimental conditions such as solvent and temperature. It is always recommended to compare with appropriate controls and simulations.
Q4: My EPR signal is weak. How can I improve the signal-to-noise ratio?
A weak EPR signal can be due to several factors. Here are some troubleshooting steps:
-
Increase Spin Trap Concentration: Ensure you are using an adequate concentration of this compound. A typical starting concentration is in the range of 25-100 mM.
-
Optimize Radical Generation: Ensure your experimental system is efficiently generating radicals. This may involve adjusting the concentration of reagents or the intensity of light sources in photolytic systems.
-
Check for Radical Scavengers: The presence of endogenous or added radical scavengers can compete with this compound for the radical of interest, reducing the spin adduct concentration.
-
Instrument Settings: Optimize EPR spectrometer settings, such as microwave power, modulation amplitude, and the number of scans. Be cautious with microwave power, as saturation can occur, leading to a decrease in signal intensity.
-
Sample Positioning: Ensure the sample is correctly positioned in the EPR cavity for maximum signal detection.
Troubleshooting Guides
Problem 1: The EPR spectrum is complex and shows overlapping signals.
Overlapping signals are a common challenge in spin trapping experiments, especially in biological systems where multiple radical species may be present.
Workflow for Deconvoluting Overlapping Signals:
Caption: Workflow for analyzing complex EPR spectra.
Troubleshooting Steps:
-
Spectral Simulation: Use EPR simulation software to model the spectra of expected radical adducts.[1] Start by fitting the most prominent features of your experimental spectrum.
-
Component Subtraction: Once a component is confidently identified and simulated, subtract it from the experimental spectrum to reveal underlying signals.
-
Use of Scavengers: Employ specific radical scavengers to eliminate the signal from a particular species. For example, superoxide dismutase (SOD) can be used to confirm the presence of superoxide radicals.
-
Vary Experimental Conditions: Changing parameters like pH or oxygen concentration can selectively affect the formation of different radical adducts, aiding in their identification.
Problem 2: I am observing an unexpected or artifactual EPR signal.
Artifactual signals can arise from various sources and lead to misinterpretation of data. It is crucial to perform proper control experiments to identify and eliminate these artifacts.[4][5]
Common Sources of Artifacts and Solutions:
| Artifact Source | Description | Prevention and Troubleshooting |
| Spin Trap Impurities | Commercially available spin traps can contain nitroxide impurities that give a strong EPR signal. | Purify the spin trap solution before use, for example, by charcoal filtration. Run a control spectrum of the this compound solution alone.[4] |
| Forrester-Hepburn Mechanism | Nucleophilic addition to the spin trap followed by oxidation can mimic a radical adduct signal, especially in the presence of strong nucleophiles and mild oxidants.[4] | Perform control experiments without the radical generating system but with the nucleophile present. Isotopic labeling of the spin trap can also help identify this artifact. |
| Spin Adduct Decomposition | Some spin adducts are unstable and can decompose to form secondary radicals and their corresponding adducts. For example, some superoxide adducts can decompose to hydroxyl adducts. | Monitor the EPR signal over time to assess the stability of the adducts. Use of more stable spin traps or derivatives may be necessary. |
| Light-Induced Signals | Exposure of the spin trap solution to light, especially UV light, can sometimes generate radical signals. | Protect your samples from light unless it is part of the radical generation system. Run a control experiment with the this compound solution exposed to the same light conditions in the absence of the radical generating system. |
Logical Flow for Identifying Artifacts:
Caption: Decision tree for artifact identification.
Experimental Protocols
General Protocol for Spin Trapping with this compound
This protocol provides a general framework for detecting free radicals using this compound. Concentrations and incubation times may need to be optimized for your specific system.
Materials:
-
This compound spin trap
-
System for radical generation (e.g., Fenton reagents, enzyme system, photolysis setup)
-
EPR spectrometer and appropriate flat cell or capillary tube
-
Phosphate buffer (or other suitable buffer)
-
Chelating agent (e.g., DTPA), if necessary to prevent metal-catalyzed side reactions
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the appropriate buffer to a final concentration of 100-500 mM. It is recommended to purify the this compound solution by treating it with activated charcoal to remove any paramagnetic impurities.
-
Prepare the reaction mixture: In an EPR-compatible tube, combine the components of your radical generating system in buffer. The total volume will depend on the requirements of your EPR cell.
-
Add this compound: Add the this compound stock solution to the reaction mixture to a final concentration of 25-100 mM.
-
Initiate Radical Generation: Start the radical-generating reaction (e.g., by adding the final reagent or by turning on the light source).
-
Acquire EPR Spectrum: Immediately place the sample in the EPR spectrometer and begin data acquisition. It is often useful to acquire spectra at different time points to monitor the formation and decay of the spin adduct.
-
Control Experiments: Always perform control experiments to ensure the observed signal is from the intended radical adduct.[6] This includes:
-
A sample containing all components except the radical-generating initiator.
-
A sample containing this compound in buffer alone.
-
If applicable, a sample with a known radical scavenger for the expected radical.
-
Data Analysis:
-
Determine Hyperfine Coupling Constants: Measure the peak-to-peak distances on the spectrum to get an initial estimate of the hyperfine coupling constants.
-
Simulate the Spectrum: Use EPR simulation software to accurately determine the g-value and hyperfine coupling constants for each species present.
-
Identify the Radical: Compare the determined parameters with literature values to identify the trapped radical.
-
Quantify the Signal: If desired, the concentration of the spin adduct can be determined by double integration of the EPR spectrum and comparison with a standard of known concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 3. syntechinnovation.com [syntechinnovation.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
TMIO Signal Integrity Technical Support Center
Welcome to the technical support center for the TMIO (Tetramethyl-indocyanine-octapeptide) signaling probe. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address signal quenching and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound signal quenching?
A1: this compound signal quenching refers to any process that decreases the fluorescence intensity of the this compound probe.[1] This can happen through various mechanisms, including photobleaching (permanent photochemical destruction of the fluorophore) or the presence of quenching agents in the sample environment.[1][2][3] Quenching ultimately leads to a reduced signal-to-noise ratio and can compromise the quality and reliability of your experimental data.[2]
Q2: What are the primary causes of this compound signal quenching?
A2: The most common causes of this compound signal quenching are:
-
Photobleaching: Excessive exposure to high-intensity excitation light can irreversibly damage the this compound fluorophore, preventing it from fluorescing.[2][4] This is a significant issue in time-lapse microscopy.[2]
-
Chemical Quenchers: The presence of certain molecules in your buffer or sample can lead to quenching. Common chemical quenchers include molecular oxygen, iodide ions, and acrylamide.[1][5]
-
High Agent Concentration (Self-Quenching): At very high concentrations, this compound molecules can interact with each other, leading to a decrease in overall fluorescence intensity.
-
Environmental Factors: pH, temperature, and solvent polarity can all influence the fluorescence quantum yield of the this compound probe.[1]
-
Incorrect Filter Sets: Using mismatched excitation or emission filters can lead to suboptimal excitation and detection, appearing as a weak or quenched signal.
Q3: What's the difference between static and dynamic quenching?
A3: Dynamic (or collisional) quenching occurs when the quencher molecule collides with the this compound probe while it is in its excited state.[5] Static quenching happens when the quencher forms a non-fluorescent complex with the this compound probe in its ground state, before excitation occurs.[1][6] Understanding the type of quenching can help in diagnosing the issue; for instance, dynamic quenching is often temperature-dependent, while static quenching is not.[5]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal Detected
If you are observing a signal that is much weaker than expected or absent altogether, consult the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Photobleaching during setup | Minimize the sample's exposure to light before imaging. Use transmitted light or a lower light intensity to find and focus on the region of interest.[3][7] |
| Incorrect Microscope Settings | Ensure the correct filter cube (excitation/emission filters) for the this compound probe's spectral properties is in place. Optimize camera gain and exposure settings, but be aware that very long exposures can increase photobleaching.[7][8] |
| Low this compound Concentration | Prepare fresh this compound dilutions and consider performing a concentration titration experiment to find the optimal signal-to-noise ratio. |
| Inefficient this compound Pathway Activation | The upstream signaling pathway that this compound reports on may not be active. Ensure your experimental conditions (e.g., ligand concentration, incubation time) are optimal for pathway activation. |
| Presence of a Quencher | Prepare fresh, oxygen-scavenged buffers. If possible, identify and remove potential quenching agents (e.g., specific ions) from your media.[4][5] |
Problem 2: this compound Signal Fades Rapidly During Imaging
This issue is most commonly associated with photobleaching. The following table provides strategies to mitigate rapid signal loss.
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light source.[8] Use neutral density (ND) filters or adjust the laser power to the minimum level required for a good signal.[3][4][8] |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, you can increase the camera gain or use binning, but be mindful of potential impacts on image resolution.[3] |
| High Oxygen Concentration | Use a commercial antifade mounting medium that contains oxygen scavengers.[4][8][9] For live-cell imaging, consider specialized reagents like VectaCell Trolox or ProLong™ Live Antifade Reagent.[9] |
| Fluorophore Instability | While this compound is designed for stability, alternative fluorophores with higher photostability (e.g., Alexa Fluor or DyLight series) could be considered for demanding, long-term imaging experiments.[2][8] |
| Frequent Image Acquisition | For time-lapse experiments, increase the interval between exposures to the minimum frequency necessary to capture the biological process of interest.[7] |
Experimental Protocols & Data
Protocol: this compound Signal Stabilization Assay
This protocol allows you to quantify the effectiveness of different anti-quenching agents on the this compound signal.
1. Materials:
-
This compound Probe (1 mM stock in DMSO)
-
Cell culture or sample buffer
-
Anti-quenching agents to be tested (e.g., Trolox, n-propyl gallate)
-
Microplate reader or fluorescence microscope with time-lapse capability
-
96-well, black, clear-bottom imaging plates
2. Methodology:
-
Prepare your samples (e.g., cultured cells treated to activate the this compound pathway) in the 96-well plate.
-
Prepare working solutions of this compound in your buffer. A final concentration of 1-5 µM is a good starting point.
-
Prepare separate this compound solutions, each containing one of the anti-quenching agents at its recommended concentration. Include a "No Agent" control.
-
Add the different this compound/agent solutions to the wells.
-
Place the plate in the microscope or plate reader.
-
Set the instrument to continuously expose a specific well to the excitation light for 5 minutes, acquiring an image or reading every 10 seconds.
-
Repeat this process for each condition (each anti-quenching agent and the control).
-
Analyze the data by plotting the fluorescence intensity over time for each condition. Calculate the signal half-life (the time it takes for the signal to drop to 50% of its initial intensity).
Table 1: Efficacy of Anti-Quenching Agents on this compound Signal Half-Life
| Condition | Initial Intensity (RFU) | Half-Life (seconds) | % Improvement vs. Control |
| Control (No Agent) | 15,230 | 45 | 0% |
| Agent A (Trolox, 1 mM) | 15,180 | 110 | 144% |
| Agent B (n-propyl gallate, 5%) | 14,990 | 185 | 311% |
| Agent C (Commercial Mix) | 15,310 | 240 | 433% |
Visual Guides and Workflows
Diagram 1: Hypothetical this compound Signaling Pathway
The diagram below illustrates a simplified signaling cascade where this compound acts as a reporter for Receptor Tyrosine Kinase (RTK) activity.
Caption: this compound activation pathway following ligand binding to an RTK.
Diagram 2: Troubleshooting Workflow for this compound Signal Loss
Use this flowchart to systematically diagnose the cause of poor this compound signal.
Caption: A step-by-step workflow for diagnosing this compound signal issues.
Diagram 3: Mechanisms of Signal Quenching
This diagram illustrates the difference between photobleaching and chemical quenching at a molecular level.
Caption: Comparison of photobleaching and chemical quenching mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. youtube.com [youtube.com]
- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biocompare.com [biocompare.com]
Technical Support: Optimizing TMIO Concentration for Cellular Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for TMIO?
A1: For a novel compound like this compound, a wide concentration range should be tested initially. We recommend starting with a broad dose-response curve, for example, from 1 nM to 100 µM, using serial dilutions. This initial screen will help identify a narrower, effective concentration range for your specific cell line.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is highly dependent on the expected mechanism of action and the cell type's doubling time. A common starting point is to test multiple time points, such as 24, 48, and 72 hours, to determine the optimal duration for observing the desired effect while maintaining cell viability.
Q3: I am observing high levels of cell death even at low this compound concentrations. What should I do?
A3: High cytotoxicity can be due to several factors:
-
Compound Potency: this compound may be highly potent in your specific cell model. Lower the concentration range significantly (e.g., into the picomolar range).
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.1%. Run a solvent-only control to verify.
-
Cell Health: Ensure your cells are healthy and not overly confluent before adding the compound.[4]
Q4: I am not seeing any effect of this compound on my cells. What are the next steps?
A4: If you observe no effect, consider the following:
-
Concentration Range: You may need to test higher concentrations. Some compounds require concentrations in the high micromolar range.
-
Compound Stability: Verify the stability of this compound in your cell culture media over the incubation period. The compound may degrade in aqueous solutions.[4]
-
Target Expression: Confirm that your chosen cell line expresses the intended target of this compound.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of a new compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent compound dilution or addition.3. "Edge effects" in the culture plate. | 1. Ensure a single-cell suspension before seeding; check cell counts carefully.2. Use calibrated pipettes; mix thoroughly after adding the compound.3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in media | 1. Poor solubility of the compound in aqueous media.2. Concentration is above the solubility limit. | 1. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO).2. Test lower concentrations.3. Briefly vortex or sonicate the stock solution before diluting into the media. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Different lots of media, serum, or reagents.3. Inconsistent incubation times or conditions. | 1. Use cells within a consistent, low passage number range.2. Qualify new lots of reagents before use in critical experiments.3. Standardize all experimental parameters and document them carefully. |
Experimental Protocols & Data
Protocol: Determining IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[4]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. For a final concentration range of 10 nM to 100 µM, you can perform a 1:10 serial dilution from your stock. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of this compound concentration to determine the IC50 value.
Sample Data: IC50 of this compound in Different Cell Lines
The following table presents hypothetical data for the IC50 values of this compound after a 48-hour treatment.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 15.2 |
| A549 | Human Lung Carcinoma | 28.5 |
| HEK293 | Human Embryonic Kidney | > 100 |
| U-87 MG | Human Glioblastoma | 8.9 |
Visual Guides and Workflows
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway affected by this compound.
Diagram 2: Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Diagram 3: Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent results.
References
Validation & Comparative
TMIO vs. PBN: A Comparative Guide to Peroxynitrite Trapping Specificity
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species implicated in a wide range of pathological conditions. Its detection and scavenging are crucial for understanding its biological roles and for the development of therapeutic interventions. This guide provides a comparative analysis of two commonly used spin trapping agents, 2,3,5,6-tetramethyl-1H-imidazole-1-oxyl (TMIO) and α-phenyl-N-tert-butylnitrone (PBN), for their specificity in trapping peroxynitrite.
Quantitative Performance Comparison
A direct quantitative comparison of the peroxynitrite trapping efficacy of this compound and PBN is hampered by the limited availability of second-order rate constants for the reaction of this compound with peroxynitrite and other reactive oxygen species (ROS). However, available kinetic data for PBN provides a benchmark for its reactivity profile.
| Trapping Agent | Target Species | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Citation(s) |
| PBN | Hydroxyl Radical (•OH) | 2.7 - 3.6 x 10⁹ | [1] |
| Superoxide (O₂⁻) | 0.12 | [1] | |
| Peroxynitrite (ONOO⁻) | Not directly reported; traps secondary radicals | ||
| This compound | Peroxynitrite (ONOO⁻) | Not reported | |
| Hydroxyl Radical (•OH) | Not reported (forms the same adduct as with ONOO⁻) | ||
| Superoxide (O₂⁻) | Not reported |
Note: The lack of a reported direct rate constant for PBN with peroxynitrite suggests that its observed effects in peroxynitrite-rich environments may be due to the trapping of secondary radicals produced from peroxynitrite reactions.
Signaling Pathway of Peroxynitrite Formation and Action
Peroxynitrite is formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻). Once formed, it can exert its cytotoxic effects through various mechanisms, including direct oxidation and nitration of biomolecules.
Caption: Formation of peroxynitrite from nitric oxide and superoxide, leading to cellular damage.
Experimental Workflow for Comparing Trapping Specificity
To objectively compare the peroxynitrite trapping specificity of this compound and PBN, a series of competition kinetics experiments coupled with Electron Paramagnetic Resonance (EPR) spectroscopy and stopped-flow spectrophotometry would be required.
Caption: Workflow for comparing the peroxynitrite trapping specificity of this compound and PBN.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to determine and compare the peroxynitrite trapping specificity of this compound and PBN.
Determination of the Second-Order Rate Constant for Peroxynitrite Scavenging by Stopped-Flow Spectrophotometry
This method allows for the measurement of the direct reaction rate between the spin trap and peroxynitrite.
Objective: To determine the second-order rate constant for the reaction of this compound or PBN with peroxynitrite.
Materials:
-
Stopped-flow spectrophotometer
-
Peroxynitrite stock solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound or PBN stock solutions of varying concentrations
-
Syringes for the stopped-flow instrument
Procedure:
-
Prepare fresh solutions of peroxynitrite in a dilute NaOH solution (e.g., 0.1 M) and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹).
-
Prepare a series of solutions of the spin trap (this compound or PBN) at different concentrations in phosphate buffer.
-
Load one syringe of the stopped-flow instrument with the peroxynitrite solution and the other with the spin trap solution.
-
Rapidly mix the two solutions and monitor the decay of peroxynitrite absorbance at 302 nm over time.
-
Fit the absorbance decay curves to a pseudo-first-order exponential function to obtain the observed rate constant (k_obs) for each spin trap concentration.
-
Plot the k_obs values against the concentration of the spin trap.
-
The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction between the spin trap and peroxynitrite.[2]
Competition Kinetics using EPR Spin Trapping
This method assesses the specificity of the spin trap for peroxynitrite in the presence of other competing radicals.
Objective: To evaluate the relative reactivity of this compound or PBN towards peroxynitrite-derived radicals versus a known competing radical scavenger.
Materials:
-
EPR spectrometer
-
Peroxynitrite source (e.g., SIN-1 or authentic peroxynitrite)
-
Spin trap (this compound or PBN)
-
A competing substrate with a known reaction rate constant with peroxynitrite-derived radicals (e.g., glutathione, DMSO)
-
Phosphate buffer (pH 7.4)
-
Capillary tubes for EPR measurements
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, the spin trap (at a fixed concentration), and the competing substrate at varying concentrations.
-
Initiate the reaction by adding the peroxynitrite source.
-
Immediately transfer a sample of the reaction mixture into a capillary tube and place it in the EPR spectrometer.
-
Record the EPR spectrum of the spin adduct.
-
Quantify the intensity of the spin adduct signal for each concentration of the competing substrate.
-
Plot the reciprocal of the spin adduct signal intensity against the concentration of the competing substrate.
-
From this plot, the ratio of the rate constants for the reaction of the radical with the spin trap and the competitor can be determined, allowing for an assessment of specificity.
Discussion and Conclusion
The available data indicates that PBN is an effective trap for hydroxyl radicals but reacts very slowly with superoxide.[1] Its utility in peroxynitrite systems often involves trapping secondary carbon-centered radicals. While this compound is reported to trap peroxynitrite, the lack of kinetic data makes a direct comparison of its specificity and efficiency with PBN challenging.
To rigorously evaluate the suitability of this compound versus PBN for specific experimental systems, it is imperative for researchers to perform direct comparative studies using the methodologies outlined above. The choice of the trapping agent should be guided by the specific reactive species of interest and the potential for secondary reactions within the biological milieu. The experimental protocols provided in this guide offer a framework for generating the necessary quantitative data to make an informed decision.
References
A Comparative Analysis of Spin Traps for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and characterization of reactive oxygen species (ROS) and other free radicals are paramount. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, remains a gold standard for this purpose. This guide provides a comparative overview of commonly used spin traps, with a focus on their performance and applications.
While this guide aims to be comprehensive, it is important to note that comparative experimental data for the spin trap 3,3,5,5-tetramethyl-1-pyrroline-N-oxide (TMIO), sometimes referred to as TMPO, is limited in the readily available scientific literature. Therefore, the following comparisons are based on more extensively studied spin traps.
Performance Comparison of Common Spin Traps
The efficacy of a spin trap is determined by several factors, including its rate of reaction with the target radical, the stability of the resulting spin adduct, and its specificity. The choice of spin trap often depends on the specific experimental conditions and the radical species of interest.
| Spin Trap | Target Radicals | Key Characteristics |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | Superoxide (•O₂⁻), Hydroxyl (•OH), Carbon-centered radicals, Sulfur-centered radicals, Nitrogen-centered radicals | Widely used and well-characterized. Its spin adducts with different radicals have distinct EPR spectra, aiding in identification. However, the DMPO-•OOH adduct is relatively unstable. |
| DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide) | Superoxide (•O₂⁻), Hydroxyl (•OH) | Forms a more persistent superoxide adduct compared to DMPO, making it more reliable for superoxide detection. The resulting EPR spectrum is complex due to the formation of two diastereomers. |
| PBN (α-phenyl-N-tert-butylnitrone) | Carbon-centered radicals, some oxygen-centered radicals | Less reactive towards superoxide and hydroxyl radicals compared to cyclic nitrones. Often used in vivo due to its lipophilicity. |
| Mito-TEMPO | Primarily targets mitochondrial superoxide (•O₂⁻) | A mitochondria-targeted antioxidant with a nitroxide moiety. It acts more as a scavenger of mitochondrial ROS than a traditional spin trap for EPR detection of various radicals. |
Key Experimental Protocols
Accurate and reproducible results in spin trapping experiments hinge on meticulous experimental design and execution. Below are generalized protocols for the detection of ROS in cellular systems using EPR spectroscopy.
Protocol 1: Detection of Cellular ROS using DMPO
Objective: To detect and identify intracellular ROS production in cultured cells upon stimulation.
Materials:
-
Cultured cells (e.g., neutrophils, macrophages)
-
DMPO (high purity)
-
Phosphate-buffered saline (PBS)
-
Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)
-
EPR spectrometer
-
Capillary tubes
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them twice with PBS. Resuspend the cells in PBS at a final concentration of 1 x 10⁷ cells/mL.
-
Spin Trap Addition: Add DMPO to the cell suspension to a final concentration of 50-100 mM.
-
Stimulation: Introduce the stimulant (e.g., PMA at a final concentration of 1 µg/mL) to the cell suspension to induce ROS production.
-
EPR Sample Preparation: Immediately after adding the stimulant, draw the cell suspension into a gas-permeable capillary tube.
-
EPR Measurement: Place the capillary tube into the EPR spectrometer cavity and begin recording the spectra. Typical instrument settings for DMPO adducts are: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G, and a scan range of 100 G.
-
Data Analysis: Analyze the resulting EPR spectrum to identify the characteristic signals of DMPO spin adducts (e.g., DMPO-•OOH for superoxide, DMPO-•OH for hydroxyl radical).
Protocol 2: Detection of Mitochondrial Superoxide using Mito-TEMPO (as a scavenger)
Objective: To assess the effect of a mitochondria-targeted antioxidant on cellular processes affected by mitochondrial ROS. Note that this protocol uses Mito-TEMPO as an ROS scavenger, and the endpoint is not EPR detection but a measure of a downstream cellular event.
Materials:
-
Cultured cells
-
Mito-TEMPO
-
Cell culture medium
-
Inducer of mitochondrial oxidative stress (e.g., Antimycin A)
-
Assay kit for a downstream marker of oxidative stress (e.g., apoptosis assay, mitochondrial membrane potential assay)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with Mito-TEMPO (e.g., 10 µM) for 1-2 hours.
-
Induction of Oxidative Stress: Treat the cells with an inducer of mitochondrial ROS (e.g., Antimycin A) for the desired time period.
-
Endpoint Assay: Perform the selected assay to measure the downstream effects of mitochondrial ROS, such as apoptosis or changes in mitochondrial membrane potential, according to the manufacturer's instructions.
-
Data Analysis: Compare the results from cells treated with the inducer alone to those pre-treated with Mito-TEMPO to determine the protective effect of scavenging mitochondrial superoxide.
Signaling Pathways and Experimental Workflows
Spin trapping is a powerful tool to investigate the role of ROS in various signaling pathways. Below are diagrams illustrating a general experimental workflow and a key signaling pathway where ROS play a crucial role.
Caption: A generalized workflow for the detection of cellular ROS using spin trapping and EPR spectroscopy.
A Comparative Guide to Spin Probes for In Vivo Free Radical Measurement and Macromolecular Structure Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of free radicals in vivo and the structural analysis of biomolecules are critical for advancing our understanding of disease and developing novel therapeutics. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with specialized spin probes, offers a powerful methodology for these investigations. This guide provides a comprehensive comparison of different spin probes, their validation for specific applications, and detailed experimental protocols.
This guide is structured into two main sections to address distinct applications of spin probes in EPR:
-
Part 1: Site-Directed Spin Labeling (SDSL) for Macromolecular Structure Analysis , focusing on probes like Az-TMIO for studying the structure and dynamics of large biomolecules such as RNA.
-
Part 2: In Vivo Measurement of Free Radicals , detailing the validation and comparison of probes designed to detect and quantify reactive oxygen species (ROS) and other free radicals in living organisms.
Part 1: Site-Directed Spin Labeling (SDSL) of RNA with Az-TMIO
Site-directed spin labeling (SDSL) is a powerful technique that involves attaching a stable paramagnetic probe to a specific site within a biomolecule. This allows for the measurement of distances and dynamics, providing insights into the structure and conformational changes of macromolecules. Az-TMIO (azide-modified 4-amino-TEMPO) has emerged as a valuable tool for the SDSL of large RNA molecules.
Comparison of Spin Probes for Nucleic Acid SDSL
| Feature | Az-TMIO | 4-isocyanato-TEMPO | Isoindoline-derived Nitroxides |
| Target Functional Group | Alkyne-modified nucleotides | 2'-amino groups | 2'-amino groups |
| Labeling Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)[1] | Urea linkage formation | Thiourea linkage formation[2] |
| Labeling Conditions | Mild, aqueous conditions[1] | Can require organic co-solvents | Aqueous conditions |
| Specificity | High, due to the bioorthogonal nature of click chemistry[1] | Can have side reactions | High selectivity for 2'-amino groups[2] |
| Probe Flexibility | Relatively flexible | Flexible | More rigid, providing better structural constraints |
| Application | Primarily used for large RNA molecules to measure long-range distances via pulsed EPR (PELDOR/DEER)[3] | Established method for RNA labeling | Improved stability and spectral properties for distance measurements[2] |
Experimental Protocol: SDSL of RNA with Az-TMIO
This protocol outlines the key steps for labeling a large RNA molecule with Az-TMIO for EPR analysis.[1][3]
-
Preparation of Alkyne-Modified RNA: Synthesize RNA with a site-specifically incorporated alkyne-modified nucleotide. This is often achieved through in vitro transcription using a modified ribonucleotide triphosphate.
-
Labeling Reaction (Click Chemistry):
-
Dissolve the purified alkyne-modified RNA in RNase-free water.
-
Add a solution of Az-TMIO in DMSO.
-
Initiate the click reaction by adding a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
Incubate the reaction mixture at room temperature for several hours.
-
-
Purification of Spin-Labeled RNA:
-
Quench the reaction by adding a chelating agent like EDTA.
-
Remove unreacted Az-TMIO and catalyst using size-exclusion chromatography (SEC) or spin filtration.
-
-
EPR Sample Preparation:
-
Concentrate the purified, spin-labeled RNA.
-
Add a cryoprotectant (e.g., glycerol or deuterated glycerol) to the sample.
-
Load the sample into an EPR sample tube and flash-freeze in liquid nitrogen.
-
-
EPR Data Acquisition:
-
Perform continuous-wave (CW) EPR to confirm labeling efficiency and assess probe mobility.
-
Acquire pulsed EPR data (PELDOR/DEER) to measure inter-spin distances.
-
Caption: Workflow for Site-Directed Spin Labeling of RNA with Az-TMIO.
Part 2: Validation of Probes for In Vivo Free Radical Measurement
The direct detection of highly reactive free radicals in vivo is challenging due to their short lifetimes and low concentrations. EPR spectroscopy, in conjunction with spin trapping or spin probing techniques, provides a means to overcome these challenges. This section compares different classes of probes used for the in vivo detection of free radicals, particularly superoxide.
Comparison of Probes for In Vivo Free Radical Detection
| Probe Type | Principle of Detection | Examples | Advantages | Disadvantages |
| Cyclic Hydroxylamines | Oxidation by ROS (e.g., superoxide) to a stable nitroxide radical, which is then detected by EPR.[4] | CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine), Mito-TEMPO-H | High reaction rates with superoxide, allowing for detection at low concentrations.[4] Can be targeted to specific cellular compartments (e.g., mitochondria).[4] | Can be oxidized by other species, requiring control experiments with SOD.[4] The resulting nitroxide can be reduced in vivo, leading to signal loss. |
| Nitrones (Spin Traps) | React with transient free radicals to form a more stable nitroxide adduct with a characteristic EPR spectrum. | DMPO (5,5-dimethyl-1-pyrroline N-oxide), DEPMPO | The spectrum of the adduct can sometimes identify the trapped radical. | Low spin trapping rates for superoxide. The spin adducts can be unstable in biological systems. |
| Trityl Radicals | Stable radicals with a narrow EPR line that is broadened in the presence of oxygen, allowing for oximetry. Some derivatives are being developed for selective reaction with superoxide. | Finland Trityl (OX063) | High sensitivity to oxygen. Can provide quantitative pO₂ measurements. | Not a direct measure of free radical production, but of the oxygen microenvironment. |
| Immuno-Spin Trapping | Involves trapping free radicals with a spin trap (e.g., DMPO) followed by in vivo detection of the resulting adducts using an antibody-based MRI contrast agent. | Anti-DMPO antibody conjugated to a contrast agent | Allows for in vivo imaging of free radical adducts with high spatial resolution (MRI). | Indirect detection method. Requires administration of multiple agents. |
Experimental Protocol: In Vivo Superoxide Measurement with a Cyclic Hydroxylamine Probe
This protocol provides a general framework for measuring superoxide production in an animal model using a cyclic hydroxylamine probe and EPR spectroscopy.
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Probe Administration: Administer the cyclic hydroxylamine probe (e.g., CMH) via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
EPR Data Acquisition:
-
Position the animal within the resonator of a low-frequency (L-band) EPR spectrometer.
-
Acquire EPR spectra at various time points after probe administration to monitor the formation of the nitroxide radical.
-
-
Control Experiments: To confirm the specificity of the signal for superoxide, perform control experiments where superoxide dismutase (SOD) is co-administered with the probe. A decrease in the EPR signal in the presence of SOD indicates that the signal is at least partially due to superoxide.
-
Data Analysis:
-
Quantify the EPR signal intensity to determine the rate of nitroxide formation, which corresponds to the rate of superoxide production.
-
Compare the results between different experimental groups (e.g., control vs. disease model).
-
Caption: Workflow for In Vivo Superoxide Measurement using EPR.
Signaling Pathway Context
The production of superoxide in vivo is often linked to inflammatory signaling pathways. For instance, the activation of NADPH oxidase (NOX) enzymes is a major source of superoxide in various cell types, including immune cells.
Caption: Simplified pathway of inflammation-induced superoxide production.
Conclusion
The choice of a spin probe for EPR spectroscopy is critically dependent on the research question. For elucidating the structure and dynamics of large biomolecules like RNA, site-directed spin labeling with probes such as Az-TMIO is a powerful approach. In contrast, for the in vivo measurement of reactive free radicals, probes like cyclic hydroxylamines that are oxidized to a detectable species are more appropriate. This guide provides a framework for selecting the right tool and experimental approach to advance research in drug development and the study of disease pathogenesis.
References
- 1. Posttranscriptional site-directed spin labeling of large RNAs with an unnatural base pair system under non-denaturing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2'-Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-range distance determination in fully deuterated RNA with pulsed EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
TMIO spin adduct characterization and validation
An Objective Comparison of Spin Traps for the Characterization and Validation of Radical Adducts
For researchers, scientists, and drug development professionals engaged in the study of free radical biology, the selection of an appropriate spin trap is critical for the accurate detection and characterization of reactive oxygen species (ROS) and other transient radicals. This guide provides a comparative analysis of two prominent nitrone spin traps: the widely used 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and the more recent 5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide (BMPO), highlighting their respective performances with supporting data.
Performance Comparison of DMPO and BMPO
The efficacy of a spin trap is determined by several factors, including the stability of the resulting spin adduct and the distinctness of its Electron Paramagnetic Resonance (EPR) spectrum. While DMPO has been a staple in the field for decades, it possesses notable limitations, particularly in the study of superoxide radicals.[1] The DMPO-superoxide adduct is notoriously unstable and can spontaneously decay into the DMPO-hydroxyl adduct, complicating the interpretation of EPR spectra.[1]
BMPO was developed to overcome some of the shortcomings of DMPO. A key advantage of BMPO is the significantly longer half-life of its superoxide adduct, which allows for greater accumulation and detection.[1][2] Furthermore, BMPO has been shown to be less prone to the formation of artefactual radical signals compared to DMPO.[2]
| Spin Trap | Superoxide Adduct Half-life (t1/2) | Key Advantages | Key Disadvantages |
| DMPO | ~45 seconds[1] | Well-characterized, extensive literature available.[1][3] | Unstable superoxide adduct, potential for artefactual signals.[1][2] |
| BMPO | ~23 minutes[1] | Highly stable superoxide adduct, higher signal-to-noise ratio.[1][2] | Less extensive literature compared to DMPO. |
Experimental Protocols
EPR Spin Trapping of Superoxide Radicals
This protocol provides a general framework for the detection of superoxide radicals in a cellular system using either DMPO or BMPO.
Materials:
-
Phosphate-buffered saline (PBS)
-
DMPO or BMPO spin trap
-
Cell suspension
-
Stimulant to induce ROS production (e.g., PMA, menadione)
-
EPR spectrometer and flat cell
Procedure:
-
Prepare a stock solution of the spin trap (DMPO or BMPO) in PBS. A typical final concentration is 50-100 mM.
-
Resuspend cells in PBS to the desired concentration.
-
In an EPR-compatible flat cell, combine the cell suspension, the spin trap solution, and the ROS stimulant.
-
Immediately place the flat cell in the cavity of the EPR spectrometer.
-
Record the EPR spectra at room temperature. Typical instrument settings are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 1 G, and sweep width 100 G.
-
Analyze the resulting spectra to identify the characteristic hyperfine splitting constants of the spin adducts.
Validation of Spin Adducts by Mass Spectrometry
Mass spectrometry can be used to confirm the identity of spin adducts.
Materials:
-
Sample containing the spin adduct from the EPR experiment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Following the spin trapping experiment, the sample is prepared for mass spectrometry analysis. This may involve extraction or purification steps to concentrate the adducts.
-
Inject the sample into the LC-MS/MS system.
-
Perform a full scan MS analysis to identify the molecular ion of the expected spin adduct.
-
Conduct tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns.
-
The fragmentation data can be used to confirm the structure of the trapped radical and its binding site on the spin trap.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for spin trapping and adduct validation.
Caption: Detection of mitochondrial superoxide production using BMPO.
References
Unveiling the Fleeting Existence of Radical Adducts: A Comparative Guide to Spin Trap Half-Life
For researchers, scientists, and drug development professionals navigating the complex world of free radical detection, the stability of spin adducts is a critical parameter. This guide provides a comprehensive comparison of the half-life of radical adducts formed by various spin traps, with a focus on TMIO and its standing among commonly used alternatives. All quantitative data is supported by experimental evidence to aid in the selection of the most appropriate spin trap for your research needs.
The utility of a spin trap in electron paramagnetic resonance (EPR) spectroscopy is fundamentally linked to the stability of the radical adduct it forms. A longer half-life allows for a greater window of detection, which is crucial for identifying and quantifying transient free radicals in biological and chemical systems. This guide delves into the comparative half-lives of adducts from various spin traps, including the less characterized 2,2,4-trimethyl-2H-imidazole-1-oxide (this compound).
Comparative Analysis of Spin Adduct Half-Lives
The stability of a spin adduct is highly dependent on the nature of both the spin trap and the captured radical. For the purpose of this comparison, we will focus on the superoxide radical (O₂⁻), a key reactive oxygen species in many biological processes.
| Spin Trap | Radical Adduct | Half-life (t½) | System |
| DMPO | DMPO-OOH | ~1 minute | Aqueous buffer |
| PBN | PBN-OOH | Seconds to minutes | Varies |
| DEPMPO | DEPMPO-OOH | ~17 minutes | Aqueous buffer |
| Mito-DEPMPO | Mito-DEPMPO-OOH | ~40.4 minutes | Room Temperature |
| This compound | This compound-OOH | Data not available | - |
Note: The half-life of spin adducts can be influenced by factors such as pH, temperature, and the presence of reducing agents.
While extensive data is available for commonly used spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), quantitative information on the half-life of this compound adducts remains elusive in the current body of scientific literature. One study noted the presence of interfering background signals from this compound in the absence of a free radical source, suggesting potential inherent instability of the spin trap itself, which may impact its utility and the stability of its adducts.
In-Depth Look at Common Spin Traps
DMPO (5,5-dimethyl-1-pyrroline N-oxide): A widely used spin trap, DMPO, is effective in trapping a variety of radicals. However, its superoxide adduct (DMPO-OOH) is notoriously unstable, with a half-life of approximately one minute. This short lifespan can be a significant limitation in experiments where radical generation is slow or at low concentrations.
PBN (α-phenyl-N-tert-butylnitrone): Another classical spin trap, PBN, also forms relatively unstable superoxide adducts, with half-lives ranging from seconds to a few minutes depending on the experimental conditions.
DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide): Developed to overcome the stability issues of DMPO, DEPMPO forms a significantly more persistent superoxide adduct with a half-life of about 17 minutes. This extended stability makes it a more suitable choice for the detection of superoxide in many biological systems.
Mito-DEPMPO: As researchers increasingly focus on organelle-specific radical detection, mitochondria-targeted spin traps have been developed. Mito-DEPMPO, a derivative of DEPMPO, not only accumulates in the mitochondria but also forms a superoxide adduct with an even longer half-life of approximately 40.4 minutes at room temperature, further enhancing its detection capabilities in studies of mitochondrial oxidative stress.
Experimental Protocol: Determination of Spin Adduct Half-Life
The following provides a generalized methodology for determining the half-life of a spin adduct using EPR spectroscopy.
Objective: To measure the decay rate and determine the half-life of a specific spin adduct.
Materials:
-
EPR spectrometer
-
Spin trap of interest (e.g., this compound, DMPO)
-
Radical generating system (e.g., xanthine/xanthine oxidase for superoxide)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Capillary tubes for EPR measurements
Procedure:
-
Sample Preparation: Prepare a solution containing the spin trap and the radical generating system in the buffer. The concentrations should be optimized for the specific system under investigation.
-
Initiation of Radical Generation: Initiate the radical-generating reaction. For example, add xanthine oxidase to a solution of xanthine and the spin trap.
-
EPR Measurement: Immediately transfer the reaction mixture to a capillary tube and place it in the EPR spectrometer cavity.
-
Time-Course Acquisition: Record the EPR spectrum of the spin adduct at regular time intervals. The signal intensity of the adduct is proportional to its concentration.
-
Data Analysis:
-
Measure the peak height or double integral of the characteristic EPR signal of the spin adduct at each time point.
-
Plot the natural logarithm of the signal intensity (ln(I)) versus time.
-
If the decay follows first-order kinetics, the plot will be a straight line.
-
The slope of the line is equal to the negative of the decay rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k
-
Visualization of Experimental Workflow:
Logical Relationship in Spin Trap Selection
The choice of a spin trap is a critical decision in experimental design. The following diagram illustrates the logical considerations for selecting an appropriate spin trap based on adduct stability.
Unveiling the Specificity of Reactive Species Probes: A Comparative Guide
While the query for the specific compound TMIO (3-(2,2,6,6-tetramethyl-1-oxypiperidin-4-yl)amino)-2,2,6,6-tetramethyl-1-oxypiperidin-4-ol) did not yield specific cross-reactivity data in the current literature, this guide will focus on well-characterized and widely used alternative probes to facilitate informed experimental design.
Comparative Analysis of Common ROS/RNS Probes
The selection of an appropriate fluorescent probe is paramount for the reliable measurement of specific reactive species. The following table summarizes the reactivity and cross-reactivity of four commonly used probes: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), Dihydroethidium (DHE), MitoSOX Red, and Amplex Red.
| Probe | Primary Target Species | Other Reactive Species Known to React | Reported Reaction Rate Constants (M⁻¹s⁻¹) | Key Considerations |
| DCFH-DA | General Oxidative Stress | Peroxynitrite (ONOO⁻), Hydroxyl Radical (•OH), Hypochlorous Acid (HOCl), Nitrogen Dioxide (NO₂•), Carbonate Radical (CO₃•⁻) | • ONOO⁻: Rapid oxidation[1] • •OH: Diffusion-controlled[2] • NO₂•: ~1.3 x 10⁷[2] • CO₃•⁻: ~2.6 x 10⁸[2] | Broad reactivity makes it a general indicator of oxidative stress, not specific for any single ROS/RNS. Prone to auto-oxidation and photo-oxidation.[3] |
| DHE | Superoxide (O₂•⁻) | Peroxynitrite (ONOO⁻), Hydroxyl Radical (•OH) | • O₂•⁻: ~2.17 x 10³[4] | Oxidation by O₂•⁻ yields a specific product (2-hydroxyethidium), while other oxidants produce ethidium.[5][6] HPLC is often required to distinguish between these products for accurate superoxide detection.[7] |
| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) | Other one-electron oxidants | Similar to DHE | A mitochondria-targeted version of DHE.[8] Subject to the same cross-reactivity as DHE. High concentrations can induce mitochondrial dysfunction.[9] |
| Amplex Red | Hydrogen Peroxide (H₂O₂) | Peroxynitrite (ONOO⁻) | Not specified | The assay is enzyme-coupled (requires horseradish peroxidase) and can be interfered with by various compounds, including antioxidants and NADH.[10][11][12] HRP can also catalyze the oxidation of Amplex Red by peroxynitrite.[13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of reactive species and the methodologies for assessing probe specificity, the following diagrams are provided.
Detailed Experimental Protocols
Accurate assessment of probe cross-reactivity requires carefully designed and executed experiments. Below are generalized protocols for evaluating the specificity of fluorescent probes for ROS and RNS.
Protocol 1: In Vitro Specificity Assessment using a Plate Reader
This protocol allows for the high-throughput screening of a probe's reactivity with various ROS/RNS.
Materials:
-
Fluorescent probe of interest (e.g., DCFH₂, DHE, Amplex Red)
-
Horseradish peroxidase (HRP) for Amplex Red assay
-
Sources of reactive species:
-
Superoxide (O₂•⁻): Xanthine/Xanthine Oxidase system
-
Hydrogen Peroxide (H₂O₂): Commercially available stabilized solution
-
Hydroxyl Radical (•OH): Fenton reagent (FeSO₄ + H₂O₂)
-
Peroxynitrite (ONOO⁻): Commercially available or synthesized
-
Nitric Oxide (NO•): NO donor (e.g., SIN-1, DEA/NO)
-
-
96-well black microplates
-
Fluorescence microplate reader
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in the reaction buffer immediately before use. For DCFH-DA, it must first be deacetylated to DCFH₂ using NaOH.
-
Reaction Setup: In a 96-well plate, add the probe solution to each well.
-
Initiation of Reaction: Add the respective reactive species generator or a direct solution of the species to the wells. Include control wells with the probe alone and the generator/species alone.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time course (e.g., every minute for 30-60 minutes).
-
Data Analysis: Subtract the background fluorescence from the control wells. Plot the fluorescence intensity over time to determine the reaction rate for each reactive species.
Protocol 2: Cellular Specificity Assessment using Fluorescence Microscopy or Flow Cytometry
This protocol assesses the probe's reactivity within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescent probe of interest (e.g., DCFH-DA, DHE, MitoSOX Red)
-
Inducers of specific ROS/RNS (e.g., Antimycin A for mitochondrial O₂•⁻, Phorbol 12-myristate 13-acetate (PMA) for NADPH oxidase-derived ROS, SIN-1 for ONOO⁻)
-
Specific inhibitors or scavengers (e.g., SOD for O₂•⁻, Catalase for H₂O₂, Carboxy-PTIO for NO•)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells on appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry). Treat cells with specific ROS/RNS inducers. In parallel, pre-treat a set of cells with specific inhibitors or scavengers before adding the inducer.
-
Probe Loading: After treatment, wash the cells and incubate them with the fluorescent probe at an optimized concentration and for a specific duration in the dark.
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells to remove excess probe and acquire images using a fluorescence microscope with the appropriate filter sets.
-
Flow Cytometry: Detach the cells (if adherent), wash, and resuspend them in a suitable buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. Compare the fluorescence in cells treated with the inducer alone to those pre-treated with inhibitors/scavengers. A significant reduction in fluorescence in the presence of a specific scavenger indicates the probe's reactivity towards that particular species.
Conclusion
The accurate measurement of reactive oxygen and nitrogen species is fundamental to advancing our understanding of their roles in health and disease. This guide highlights the critical importance of understanding the cross-reactivity of commonly used fluorescent probes. While no probe is perfectly specific, a thorough understanding of their reactivity profiles, as summarized in this guide, allows researchers to design more robust experiments and interpret their data with greater confidence. The provided protocols offer a framework for validating probe specificity in various experimental systems. For definitive identification and quantification of specific ROS, the use of multiple analytical methods, such as HPLC in conjunction with fluorescence-based assays, is highly recommended.
References
- 1. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status [mdpi.com]
- 4. Analysis of Kinetics of Dihydroethidium Fluorescence with Superoxide Using Xanthine Oxidase and Hypoxanthine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHE (Dihydroethidium) Assay Kit - Reactive Oxygen Species ab236206 | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX | AAT Bioquest [aatbio.com]
- 9. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of TMIO: A Comparative Guide to Spin Trapping Agents
In the intricate world of free radical biology and chemistry, the detection and characterization of short-lived reactive species are paramount. Spin trapping, a technique that utilizes nitrone or nitroso compounds to convert highly reactive radicals into more stable, detectable radical adducts via Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone of this field. Among the arsenal of available spin traps, 1,1,3-trimethylisoindole N-oxide (TMIO), also referred to as TMINO, has emerged as a noteworthy contender. This guide provides a comprehensive literature review of this compound's performance, offering a comparative analysis with other commonly used spin traps, supported by experimental data and detailed protocols.
Comparative Analysis of Spin Trap Performance
The efficacy of a spin trap is determined by several key factors, including the rate at which it traps a radical, the stability of the resulting spin adduct, and the distinctiveness of the EPR spectrum for unambiguous identification. The following table summarizes the available quantitative data for this compound and other widely used spin traps.
| Spin Trap | Radical Trapped | Rate Constant (k, M⁻¹s⁻¹) | Adduct Half-life (t₁/₂) | Key Spectral Features |
| This compound (TMINO) | Hydroxyl (•OH) | Data not available | Good stability | Narrow EPR line-widths |
| Carbon-centered radicals | Data not available | Good stability | Narrow EPR line-widths | |
| Formyl radicals | Data not available | Good stability | Narrow EPR line-widths | |
| DMPO | Superoxide (O₂•⁻) | 10-30 | ~54 seconds | Distinctive multi-line spectrum |
| Hydroxyl (•OH) | 1.1 - 3.4 x 10⁹ | ~2.5 - 60 minutes | Characteristic 1:2:2:1 quartet | |
| PBN | Hydroxyl (•OH) | 1.7 x 10⁹ | ~1 hour | Triplet of doublets |
| Carbon-centered radicals | 10⁶ - 10⁸ | Varies | Broad lines, less informative | |
| DEPMPO | Superoxide (O₂•⁻) | 1.3 x 10³ | ~14.5 minutes | More stable adduct than DMPO |
| Hydroxyl (•OH) | 4.1 x 10⁹ | > 1 hour | Distinctive spectrum |
Note: The performance of spin traps can be highly dependent on the experimental conditions, including the solvent, pH, and temperature. The data presented here are compiled from various studies and should be considered as representative values.
Recent studies highlight that this compound efficiently scavenges several Fenton-derived carbon- and oxygen-centered radicals, including hydroxyl, formyl, and alkyl radicals[1]. A significant advantage of this compound is that its adducts display good stability and narrow EPR line-widths, which facilitates the detection of expected radicals and enables two-dimensional (time-resolved) EPR experiments[1]. Notably, this compound shows selectivity towards the hydroxyl radical over the superoxide radical, a valuable characteristic for specific research applications[1].
In comparison, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a widely used cell-permeable and hydrophilic spin trap that reacts with a variety of radicals, including oxygen-, nitrogen-, sulfur-, and carbon-centered radicals, to form stable adducts[2]. However, the superoxide adduct of DMPO is known to be relatively unstable. Phenyl N-tert-butylnitrone (PBN) is another common spin trap, but its spin adducts often yield less informative EPR spectra with broader lines. 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) offers an advantage over DMPO with a significantly more stable superoxide adduct.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of spin trapping experiments. Below are generalized protocols for key experiments cited in the literature.
General Protocol for Spin Trapping with this compound:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer for biological experiments). The final concentration will depend on the specific experimental conditions but is typically in the millimolar range.
-
Prepare the system for generating the radical of interest (e.g., Fenton reaction for hydroxyl radicals).
-
-
Spin Trapping Reaction:
-
In an EPR-compatible tube, combine the radical generating system with the this compound solution.
-
Initiate the radical generation (e.g., by adding the final reagent to the Fenton reaction mixture).
-
Mix the solution thoroughly.
-
-
EPR Spectroscopy:
-
Immediately place the sample tube into the cavity of the EPR spectrometer.
-
Record the EPR spectrum under appropriate instrument settings (e.g., microwave frequency, modulation amplitude, scan time).
-
Analyze the resulting spectrum to identify the hyperfine splitting constants of the trapped radical adduct.
-
Protocol for Superoxide Trapping with DEPMPO (for comparison):
-
Reagent Preparation:
-
Prepare a stock solution of DEPMPO (typically 20-100 mM) in deionized water or buffer.
-
Prepare the superoxide generating system (e.g., xanthine/xanthine oxidase).
-
-
Spin Trapping Reaction:
-
In an EPR tube, mix the xanthine solution and DEPMPO.
-
Initiate the reaction by adding xanthine oxidase.
-
-
EPR Spectroscopy:
-
Record the EPR spectra at various time points to monitor the formation and decay of the DEPMPO-superoxide adduct.
-
Visualizing Experimental Workflows
To aid in the understanding of the experimental process, the following diagrams illustrate a typical spin trapping workflow and the logical relationship in selecting a spin trap.
Caption: A generalized workflow for a spin trapping experiment.
Caption: Decision pathway for selecting an appropriate spin trap.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Overview
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For drug discovery and development professionals, adherence to established protocols for chemical waste management is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides a general framework for the proper disposal of laboratory chemicals, with the understanding that specific procedures may vary based on the exact chemical composition and local regulations.
Due to the ambiguity of the term "TMIO" in publicly available safety literature, this document will outline general best practices for hazardous waste disposal. Researchers handling a substance identified as "this compound" must first consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions. The following procedures are based on established guidelines for hazardous waste management and should be adapted to the specific characteristics of the substance .
General Chemical Waste Disposal Protocol
The disposal of chemical waste is a multi-step process that requires careful planning and execution. The following table outlines the key stages involved in this process.
| Stage | Key Actions |
| Identification & Classification | - Identify the waste material and its hazardous properties by consulting the SDS. - Classify the waste according to federal, state, and local regulations (e.g., flammable, corrosive, reactive, toxic).[1] |
| Segregation | - Segregate incompatible waste streams to prevent dangerous reactions.[2] - Do not mix different types of hazardous waste in the same container unless explicitly permitted by safety guidelines. |
| Containerization | - Use appropriate, leak-proof, and chemically compatible containers for waste collection.[3] - Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[4][5] |
| Accumulation | - Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. - Keep containers closed except when adding waste.[2] |
| Request for Disposal | - When the container is full or ready for disposal, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4][5] |
| Documentation | - Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of generation.[1] |
Experimental Workflow for Chemical Waste Disposal
The logical flow of proper chemical disposal is crucial to maintaining a safe laboratory environment. The following diagram illustrates the decision-making process and procedural steps for a researcher to follow.
Caption: Logical workflow for the proper disposal of chemical waste in a laboratory setting.
Important Considerations:
-
Emergency Procedures: In the event of a spill or accidental release, immediately consult the SDS for appropriate first-aid and cleanup measures.[6] Evacuate the area if necessary and notify your institution's EHS department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling hazardous waste.[6]
-
Regulatory Compliance: Familiarize yourself with and adhere to all federal, state, and local regulations governing hazardous waste disposal. The Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste generators.[1]
By following these general procedures and, most importantly, the specific guidance provided in the manufacturer's SDS for the chemical , researchers can ensure the safe and responsible disposal of laboratory waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. enviroserve.com [enviroserve.com]
- 2. ilt.safetynow.com [ilt.safetynow.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Tris[2-(methacryloyloxy)ethyl] isocyanurate (TMIO)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Tris[2-(methacryloyloxy)ethyl] isocyanurate (TMIO). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is essential to use appropriate personal protective equipment to minimize exposure.
| Hazard | Affected Area | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation & Potential Allergic Reaction | Skin, Hands | Chemical-resistant gloves (consult manufacturer for specific material compatibility), lab coat or chemical-resistant apron.[1] |
| Serious Eye Irritation | Eyes, Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when splashing is possible.[1] |
| Respiratory Tract Irritation | Respiratory System | NIOSH-approved N95 dust mask or a higher level of respiratory protection based on the scale of work and ventilation.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that all necessary PPE is available and in good condition.
-
Have a spill kit readily available.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
When weighing and transferring the solid compound, perform these actions in a fume hood to minimize inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and glassware for handling this compound.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid this compound waste, including empty containers and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "Tris[2-(methacryloyloxy)ethyl] isocyanurate," and the associated hazards (e.g., "Irritant").
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Dispose of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
